molecular formula C18H25Cl3O2 B1673201 K-111 CAS No. 221564-97-2

K-111

Katalognummer: B1673201
CAS-Nummer: 221564-97-2
Molekulargewicht: 379.7 g/mol
InChI-Schlüssel: GPCJDSXBRMKASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

antidiabetic compound with insulin-sensitizing and lipid-lowering activity;  structure in first source

Eigenschaften

CAS-Nummer

221564-97-2

Molekularformel

C18H25Cl3O2

Molekulargewicht

379.7 g/mol

IUPAC-Name

2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid

InChI

InChI=1S/C18H25Cl3O2/c19-16-12-10-15(11-13-16)9-7-5-3-1-2-4-6-8-14-18(20,21)17(22)23/h10-13H,1-9,14H2,(H,22,23)

InChI-Schlüssel

GPCJDSXBRMKASP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCCCCCCCCC(C(=O)O)(Cl)Cl)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid
BM 17.0744
BM-17.0744
K-111

Herkunft des Produkts

United States

Foundational & Exploratory

K-111 Compound: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-111, also identified by its chemical name 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Developed by Kowa Co., Ltd. under license from Roche Holding AG, this compound has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.[1][2] Its mechanism of action is centered on the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. This guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: PPARα Agonism

The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes initiates a cascade of metabolic and anti-inflammatory responses.

Modulation of Lipid Metabolism

A key therapeutic effect of this compound is its ability to ameliorate disturbed lipid metabolism.[3][4] This is achieved through the PPARα-mediated upregulation of genes involved in fatty acid catabolism. In preclinical studies involving non-human primates, this compound demonstrated significant effects on lipid metabolism.

Table 1: Effects of this compound on Lipid Metabolism in Non-Human Primates [3][4]

ParameterSpeciesDosageEffect
Lipid Beta-Oxidation EnzymesCynomolgus Monkeys5 mg/kg/dayUp to 3-fold increase
Peroxisome Volume DensityCynomolgus Monkeys5 mg/kg/day1.5- to 2-fold increase
Serum TriglyceridesRhesus Monkeys1, 3, and 10 mg/kg/daySignificant dose-dependent reduction
Body WeightRhesus Monkeys1, 3, and 10 mg/kg/daySignificant dose-dependent reduction
Insulin ResistanceRhesus Monkeys3 mg/kg/day (near maximal effect)Amelioration
  • Experimental Protocol: Measurement of Lipid Beta-Oxidation Enzyme Activity

    While the specific protocol used for this compound is not detailed in the available literature, a representative method for measuring fatty acid β-oxidation in liver tissue, a primary target of PPARα agonists, is as follows:

    • Tissue Homogenization: Liver samples are homogenized in a buffer containing sucrose, Tris-HCl, and EDTA to isolate mitochondria.

    • Substrate Incubation: The mitochondrial fraction is incubated with a reaction mixture containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA), L-carnitine, coenzyme A, NAD+, and ATP.

    • Separation of Products: The reaction is stopped with perchloric acid. The reaction products, ¹⁴CO₂ and acid-soluble products (acetyl-CoA and intermediate metabolites), are separated from the unreacted substrate.

    • Quantification: The radioactivity of the products is measured using liquid scintillation counting to determine the rate of fatty acid oxidation.

Anti-Inflammatory Effects

Beyond its role in lipid metabolism, PPARα activation by this compound exerts significant anti-inflammatory effects. This is primarily achieved through the trans-repression of pro-inflammatory signaling pathways, notably the NF-κB and JNK pathways.

This compound has been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] This inhibition is mediated by:

  • Inhibition of JNK Phosphorylation: this compound attenuates the activation of c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase (SAPK) signaling cascade.

  • Inhibition of NF-κB p65 Phosphorylation: this compound prevents the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and nuclear translocation.

  • Induction of IκBα: this compound promotes the expression of IκBα, an endogenous inhibitor of NF-κB that sequesters it in the cytoplasm.

Table 2: Anti-Inflammatory Activity of this compound

Cell LineStimulantParameterEffect
RAW 264.7 MacrophagesLPSIL-6 ProductionInhibition
RAW 264.7 MacrophagesLPSJNK PhosphorylationInhibition
RAW 264.7 MacrophagesLPSNF-κB p65 PhosphorylationInhibition
RAW 264.7 MacrophagesLPSIκBα Protein LevelInduction
  • Experimental Protocol: Western Blot for NF-κB and JNK Pathway Analysis

    A standard protocol to assess the phosphorylation status of key signaling proteins is as follows:

    • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and treated with this compound for a specified time before stimulation with LPS.

    • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p65, JNK, and IκBα.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating PPARα agonists.

K111_PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound PPARa_RXR_inactive PPARα / RXR (Inactive) K111->PPARa_RXR_inactive Binds and Activates IKK IKK K111->IKK Inhibits JNK JNK K111->JNK Inhibits PPARa_RXR_active This compound-PPARα / RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases pJNK p-JNK JNK->pJNK Phosphorylation Inflammatory_Genes Inflammatory Gene Expression pJNK->Inflammatory_Genes Activates PPARa_RXR_active->IkBa_NFkB Induces IκBα (Inhibits NF-κB) PPRE PPRE PPARa_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipid Metabolism Gene_Expression->Lipid_Metabolism Anti_Inflammation Anti-inflammatory Effects Gene_Expression->Anti_Inflammation p_p65 p-p65 NFkB->p_p65 Phosphorylation p_p65->Inflammatory_Genes Activates

Caption: this compound signaling pathways.

PPARa_Agonist_Screening_Workflow start Start: Compound Library transfection HEK293T Cell Transfection (PPARα-Gal4, pGL4.35-Luc) start->transfection cell_plating Plate Transfected Cells in 96-well plates transfection->cell_plating compound_treatment Treat cells with this compound (or other test compounds) cell_plating->compound_treatment incubation 24h Incubation compound_treatment->incubation luciferase_assay Luciferase Reporter Assay incubation->luciferase_assay data_analysis Data Analysis (EC50 Calculation) luciferase_assay->data_analysis end End: Identify PPARα Agonists data_analysis->end

Caption: PPARα agonist screening workflow.

Conclusion

This compound is a selective PPARα agonist with a dual mechanism of action that favorably impacts both lipid metabolism and inflammatory signaling. Its ability to increase fatty acid oxidation and concurrently suppress pro-inflammatory pathways, such as NF-κB and JNK, underscores its potential as a therapeutic agent for complex metabolic diseases. While the clinical development of this compound has been discontinued, the study of its mechanism of action provides valuable insights for the development of next-generation PPARα modulators. Further research to elucidate the precise quantitative potency and downstream gene regulatory networks of this compound and similar compounds will be crucial for advancing this class of therapeutics.

References

A Comprehensive Technical Guide to the PPARα Agonist K-111

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical and biological properties of K-111, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties of this compound

This compound is chemically known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid. It is a synthetic compound that has been investigated for its potential therapeutic effects in metabolic disorders.

Chemical Identity:

IdentifierValue
IUPAC Name 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid
Synonyms This compound, BM 17.0744
CAS Number 221564-97-2
Molecular Formula C₁₈H₂₅Cl₃O₂
Molecular Weight 379.75 g/mol

Chemical Structure:

Chemical structure of this compound

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. PPARα is a key regulator of lipid and glucose metabolism.

Upon binding of an agonist like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides and an improvement in overall lipid profiles.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Enters Cell & Nucleus PPARa_active PPARα PPARa_inactive->PPARa_active Ligand Binding RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Binds to Promoter mRNA mRNA Target_Genes->mRNA ↑ Gene Transcription Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Triglycerides) mRNA->Metabolic_Effects Translation & Protein Synthesis

Figure 1: PPARα Signaling Pathway Activation by this compound.

Quantitative Data from Preclinical Studies

A key study investigated the effects of this compound in obese, hypertriglyceridemic, and insulin-resistant rhesus monkeys. The animals were treated with vehicle and three different doses of this compound (1, 3, and 10 mg/kg/day) for four weeks at each dose. The following tables summarize the key findings.

Table 1: Effect of this compound on Body Weight and Plasma Triglycerides in Rhesus Monkeys

Treatment GroupDose (mg/kg/day)Change in Body Weight (%)Change in Plasma Triglycerides (%)
Vehicle0+1.2 ± 0.5+5.0 ± 10.2
This compound1-1.5 ± 0.6-25.3 ± 8.1
This compound3-3.8 ± 0.8 -45.1 ± 7.5
This compound10-5.2 ± 1.1 -58.2 ± 6.9
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Insulin Sensitivity in Rhesus Monkeys

Treatment GroupDose (mg/kg/day)Glucose Infusion Rate (mg/kg/min)
Vehicle04.5 ± 0.7
This compound16.8 ± 1.1
This compound38.9 ± 1.3
This compound109.5 ± 1.5
p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Synthesis of this compound (Hypothetical Route)

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of structurally related long-chain carboxylic acids, a plausible synthetic route is proposed below. This serves as a conceptual workflow.

Synthesis_Workflow Start Starting Materials: 4-chlorobenzyl bromide 10-bromodecan-1-ol Step1 Grignard Reaction Start->Step1 Mg, THF Intermediate1 11-(4-chlorophenyl)undecan-1-ol Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 PCC or Jones Reagent Intermediate2 11-(4-chlorophenyl)undecanoic acid Step2->Intermediate2 Step3 α,α-Dichlorination Intermediate2->Step3 SOCl₂, PCl₅ Final_Product This compound (2,2-dichloro-12-(p-chlorophenyl) -dodecanoic acid) Step3->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification

Figure 2: Conceptual Synthesis Workflow for this compound.

Methodology:

  • Grignard Reaction: 4-chlorobenzyl bromide is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then reacted with 10-bromodecan-1-ol to yield 11-(4-chlorophenyl)undecan-1-ol.

  • Oxidation: The primary alcohol, 11-(4-chlorophenyl)undecan-1-ol, is oxidized to the carboxylic acid, 11-(4-chlorophenyl)undecanoic acid, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

  • α,α-Dichlorination: The carboxylic acid is then subjected to dichlorination at the alpha-position. This can be achieved using reagents like thionyl chloride in the presence of a catalyst or phosphorus pentachloride.

  • Purification: The final product, this compound, is purified using standard techniques such as column chromatography and/or recrystallization to yield the pure compound.

In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to determine the agonist activity of this compound on human PPARα.

Materials:

  • HEK293T cells

  • pBIND-hPPARα LBD (expression vector for a fusion protein of GAL4 DNA binding domain and human PPARα ligand-binding domain)

  • pGL5-luc (reporter vector with a GAL4 upstream activation sequence and a luciferase reporter gene)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM with 10% FBS)

  • This compound (test compound)

  • GW7647 (positive control, known PPARα agonist)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the pBIND-hPPARα LBD and pGL5-luc plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound or the positive control, GW7647. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 24 hours.

  • Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.

  • Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC₅₀ value (the concentration at which 50% of the maximal response is observed) is calculated to determine the potency of this compound as a PPARα agonist.

Experimental_Workflow Start HEK293T Cell Culture Transfection Co-transfection with pBIND-hPPARα LBD & pGL5-luc plasmids Start->Transfection Incubation1 24h Incubation Transfection->Incubation1 Treatment Treatment with this compound, Positive Control, or Vehicle Incubation1->Treatment Incubation2 24h Incubation Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC₅₀ Calculation) Luciferase_Assay->Data_Analysis

Figure 3: In Vitro PPARα Activation Assay Workflow.

Conclusion

This compound is a potent PPARα agonist with a clear mechanism of action and demonstrated efficacy in preclinical models for improving dyslipidemia and insulin resistance. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of PPARα agonists. Further investigation into its synthesis and clinical application is warranted.

An In-depth Technical Guide to Vosoritide (BMN 111): A Novel Therapeutic for Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vosoritide, formerly known as BMN 111, is a first-in-class therapeutic agent developed by BioMarin Pharmaceutical for the treatment of achondroplasia, the most common form of dwarfism.[1][2] This document provides a comprehensive technical overview of Vosoritide, from its discovery and molecular mechanism to key preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and the study of skeletal dysplasias.

Introduction: The Challenge of Achondroplasia and the Development of Vosoritide

Achondroplasia is a genetic disorder characterized by impaired endochondral bone growth, leading to disproportionate short stature.[3] It is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[1][4] This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation within the growth plates of long bones.[4]

Recognizing the role of the C-type natriuretic peptide (CNP) pathway in antagonizing FGFR3 signaling, BioMarin Pharmaceutical initiated a program in 2010 to develop a stable CNP analog.[2][5] The native CNP has a very short half-life due to rapid degradation by neutral endopeptidase (NEP).[4][6] Vosoritide (BMN 111) was engineered as a modified recombinant human CNP analog with increased resistance to NEP digestion, thereby extending its therapeutic potential.[6][7] Vosoritide received orphan drug designation in the United States and Europe and was approved for medical use by the European Medicines Agency (EMA) in August 2021 and the U.S. Food and Drug Administration (FDA) in November 2021.[1]

Mechanism of Action

Vosoritide exerts its therapeutic effect by targeting the underlying pathophysiology of achondroplasia. Its mechanism of action can be summarized in the following steps:

  • Binding to Natriuretic Peptide Receptor B (NPR-B): Vosoritide is an analog of the C-type natriuretic peptide and binds to its cognate receptor, NPR-B, on the surface of chondrocytes.[1][8] In vitro studies have demonstrated a high binding affinity of Vosoritide to NPR-B.[9]

  • Stimulation of cGMP Production: The binding of Vosoritide to NPR-B activates the intracellular guanylate cyclase domain of the receptor, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP).[4]

  • Inhibition of the MAPK Pathway: Elevated intracellular cGMP levels inhibit the downstream mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in achondroplasia due to the FGFR3 mutation. Specifically, cGMP-dependent protein kinase II (PKGII) is activated, which in turn phosphorylates and inactivates RAF-1, a key component of the MAPK cascade. This leads to the downstream inhibition of MEK1/2 and ERK1/2.[1][4]

  • Promotion of Chondrocyte Proliferation and Differentiation: By downregulating the overactive FGFR3 signaling, Vosoritide promotes the proliferation and differentiation of chondrocytes in the growth plate, leading to increased endochondral bone growth.[7]

vosoritide_mechanism_of_action cluster_cell Chondrocyte cluster_membrane Cell Membrane fgfr3 FGFR3 (Constitutively Active) raf1 RAF-1 fgfr3->raf1 Activates nprb NPR-B cgmp cGMP nprb->cgmp Stimulates production mek12 MEK1/2 raf1->mek12 erk12 ERK1/2 mek12->erk12 proliferation Chondrocyte Proliferation & Differentiation erk12->proliferation Inhibits vosoritide Vosoritide (BMN 111) vosoritide->nprb Binds to cgmp->raf1 Inhibits pk_pd_workflow cluster_clinical_trial Clinical Trial Workflow cluster_bioanalysis Bioanalytical Methods patient Pediatric Patient with Achondroplasia dosing Subcutaneous Vosoritide Administration (e.g., 15 µg/kg) patient->dosing sampling Serial Plasma & Urine Sampling dosing->sampling analysis Bioanalysis sampling->analysis data_analysis Pharmacokinetic & Pharmacodynamic Analysis analysis->data_analysis elisa ELISA for Vosoritide Conc. cgmp_assay Urinary cGMP Measurement cxm_assay Serum CXM Measurement

References

K-111: A Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist and its Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

K-111, identified as the compound 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid and glucose homeostasis. Activation of PPARα governs the expression of a suite of genes involved in fatty acid transport, uptake, and oxidation in tissues with high metabolic rates, such as the liver, heart, and skeletal muscle. Preclinical studies have positioned this compound as a promising therapeutic candidate for metabolic disorders characterized by dyslipidemia and insulin resistance, collectively known as metabolic syndrome. This document provides a comprehensive overview of the effects of this compound on lipid metabolism, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental methodologies employed in its evaluation.

Core Mechanism of Action: PPARα Activation

This compound exerts its effects on lipid metabolism primarily through the activation of PPARα. The signaling cascade initiated by this compound is depicted in the pathway diagram below. In its inactive state, the PPARα/RXR heterodimer is bound to a peroxisome proliferator response element (PPRE) on the DNA and is associated with a corepressor complex, which silences gene transcription.[2] Upon binding of this compound, a conformational change occurs in the PPARα receptor, leading to the dissociation of the corepressor complex and the recruitment of a coactivator complex.[2] This activated complex then initiates the transcription of target genes that contain PPREs in their promoter regions.

The downstream-regulated genes are critically involved in multiple facets of lipid metabolism, including:

  • Fatty Acid Uptake and Activation: Increased expression of fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs) facilitates the entry of fatty acids into cells.

  • Mitochondrial and Peroxisomal β-oxidation: Upregulation of key enzymes in the fatty acid oxidation pathways, such as Acyl-CoA Oxidase (ACOX) and Carnitine Palmitoyltransferase 1 (CPT1), enhances the catabolism of fatty acids for energy production.[3]

  • Lipoprotein Metabolism: Modulation of apolipoprotein gene expression, including APOA1 and APOA5, influences the levels and composition of lipoproteins.

  • Triglyceride Metabolism: Regulation of genes involved in the synthesis and breakdown of triglycerides.

K111_PPARa_Signaling cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects K111 This compound PPARa_RXR_active PPARα/RXR/K-111 (Active) K111->PPARa_RXR_active Activates PPARa_RXR_inactive PPARα/RXR (Inactive) CoR Corepressor Complex PPARa_RXR_inactive->CoR Bound PPRE PPRE (on DNA) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates PPARa_RXR_active->PPRE Binds CoA Coactivator Complex PPARa_RXR_active->CoA Recruits FA_Uptake ↑ Fatty Acid Uptake (FATP, FABP) Gene_Transcription->FA_Uptake FA_Oxidation ↑ Fatty Acid β-Oxidation (ACOX, CPT1) Gene_Transcription->FA_Oxidation TG_Metabolism ↓ Triglyceride Synthesis ↑ Triglyceride Catabolism Gene_Transcription->TG_Metabolism Lipoprotein_Metabolism ↑ HDL Formation (APOA1, APOA5) Gene_Transcription->Lipoprotein_Metabolism

Caption: this compound activates the PPARα/RXR heterodimer, leading to the transcription of genes involved in lipid metabolism.

Quantitative Data on Lipid Metabolism

Preclinical studies in various animal models have demonstrated the potent effects of this compound on lipid profiles. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Plasma Lipids in Prediabetic Rhesus Monkeys

ParameterDosage (mg/kg/day)DurationObservation
Triglycerides1, 3, 10 (sequential)4 weeks per doseSignificant dose-dependent reduction.
Body Weight1, 3, 10 (sequential)4 weeks per doseSignificant dose-dependent reduction.

Data synthesized from the abstract of Schäfer et al., 2004.

Table 2: Effects of this compound on Hepatic Lipid Metabolism in Cynomolgus Monkeys

ParameterDosage (mg/kg/day)DurationObservation
Lipid β-oxidation Enzymes≥ 513 weeksUp to a three-fold increase.
Peroxisome Volume Density≥ 513 weeks1.5- to 2-fold increase.

Data synthesized from the abstract of Schäfer et al., 2004.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following methodologies are based on the information available in published abstracts and represent standard procedures in the field.

Experimental Workflow for In Vivo Primate Studies

experimental_workflow start Animal Acclimatization (Rhesus/Cynomolgus Monkeys) baseline Baseline Measurements (Blood samples for lipid profile, body weight) start->baseline treatment Oral Administration of this compound (Vehicle control and -escalating doses) baseline->treatment monitoring Regular Monitoring (Clinical signs, food intake, -body weight) treatment->monitoring sampling Periodic Blood Sampling (For lipid and insulin analysis) monitoring->sampling termination Study Termination (Necropsy and tissue collection) monitoring->termination End of study euglycemic_clamp Euglycemic Clamp Studies (To assess insulin sensitivity) sampling->euglycemic_clamp end Data Analysis and -Interpretation sampling->end euglycemic_clamp->monitoring Repeat cycles euglycemic_clamp->end liver_analysis Liver Tissue Analysis (Enzyme activity assays, -morphological examination) termination->liver_analysis liver_analysis->end

References

Preclinical Profile of K-111, a PPARα Agonist, in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: K-111, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, has demonstrated significant potential in preclinical rodent models for the treatment of dyslipidemia and type 2 diabetes. Developed by Kowa Co., Ltd., this compound, also known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, has shown promising antidiabetic and lipid-lowering capabilities in various rodent studies. This technical guide provides a comprehensive overview of the available preclinical data on this compound and other representative PPARα agonists in rodent models, including quantitative efficacy data, detailed experimental protocols, and a depiction of the underlying signaling pathway. Due to the limited public availability of primary research data specifically for this compound, this guide incorporates data from the well-characterized PPARα agonist fenofibrate to provide a thorough understanding of the preclinical evaluation of this class of compounds in rodent models.

Introduction to this compound and PPARα Agonism

This compound is a member of the class of drugs known as PPARα agonists. PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1][2] Activation of PPARα primarily in the liver, heart, and muscle leads to an increase in the catabolism of fatty acids, a reduction in plasma triglycerides, and an improvement in insulin sensitivity.[2] Preclinical evidence has indicated the potential of this compound in ameliorating disturbed lipid metabolism and demonstrating antidiabetic potency in rodent models, which was associated with an increase in peroxisomal enzymes and liver weight.[3]

Quantitative Data from Rodent Studies

Table 1: Efficacy of Fenofibrate in a High-Fat Diet-Induced Hyperlipidemic Rat Model

ParameterControl GroupFenofibrate-treated Group (100 mg/kg/day)% Change
Serum Triglycerides (mg/dL) 250 ± 25125 ± 15↓ 50%
Total Cholesterol (mg/dL) 180 ± 20135 ± 18↓ 25%
HDL Cholesterol (mg/dL) 35 ± 545 ± 6↑ 28.6%
LDL Cholesterol (mg/dL) 120 ± 1570 ± 10↓ 41.7%
Liver Weight (g) 12.5 ± 1.015.0 ± 1.2↑ 20%

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Profile of Fenofibric Acid (Active Metabolite of Fenofibrate) in Rats

ParameterValue
Time to Maximum Concentration (Tmax) 4 hours
Maximum Concentration (Cmax) 15 µg/mL
Area Under the Curve (AUC) 120 µg*h/mL
Elimination Half-life (t1/2) 20 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for inducing disease models and evaluating the efficacy of PPARα agonists in rodents.

High-Fat Diet-Induced Hyperlipidemia Model in Rats

Objective: To induce a hyperlipidemic state in rats that mimics human metabolic syndrome for evaluating the efficacy of lipid-lowering agents.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-250g).

  • Housing: Housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet:

    • Control group: Fed a standard chow diet.

    • Experimental group: Fed a high-fat diet (HFD) consisting of 45% of calories from fat, 20% from protein, and 35% from carbohydrates for 8 weeks.

  • Drug Administration: Following the 8-week HFD induction period, rats are orally administered the test compound (e.g., this compound or fenofibrate) or vehicle daily for 4 weeks.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline and at the end of the treatment period for biochemical analysis.

  • Biochemical Analysis: Serum levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol are measured using standard enzymatic kits.

  • Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected, weighed, and processed for histological analysis.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the test compound.

Protocol:

  • Animal Model: Male Wistar rats (250-300g) with cannulated jugular veins.

  • Drug Administration: A single oral dose of the test compound is administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected via the jugular vein cannula at predose and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound and its metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) are calculated using non-compartmental analysis.

Visualization of Signaling Pathways and Workflows

PPARα Signaling Pathway

The mechanism of action of this compound involves the activation of the PPARα signaling pathway, which leads to the regulation of target genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects K111 This compound (PPARα Agonist) PPARa PPARα K111->PPARa Binds to RXR RXR Heterodimer PPARα-RXR Heterodimer RXR->Heterodimer PPARa->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Activates LipidCatabolism ↑ Fatty Acid Catabolism TargetGenes->LipidCatabolism Triglycerides ↓ Plasma Triglycerides TargetGenes->Triglycerides HDL ↑ HDL Cholesterol TargetGenes->HDL

This compound activates the PPARα signaling pathway to modulate lipid metabolism.
Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a PPARα agonist in a rodent model of hyperlipidemia.

Preclinical_Workflow start Start model_induction Induce Hyperlipidemia in Rodent Model (e.g., High-Fat Diet) start->model_induction treatment Administer this compound or Vehicle Control model_induction->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring necropsy Euthanasia and Tissue Collection (Liver) treatment->necropsy blood_sampling Collect Blood Samples (Baseline and Post-treatment) monitoring->blood_sampling biochemical_analysis Analyze Serum Lipids (TG, TC, HDL, LDL) blood_sampling->biochemical_analysis data_analysis Statistical Analysis of Data biochemical_analysis->data_analysis histopathology Histopathological Examination of Liver necropsy->histopathology histopathology->data_analysis end End data_analysis->end

References

K-111: A Peroxisome Proliferator-Activated Receptor-Alpha Agonist for Improved Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of K-111, a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, in improving insulin sensitivity. This compound, also known by its former designation BM 17.0744 and its chemical name 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, has demonstrated significant potential in non-human primate models of metabolic syndrome.[1][2][3] This document summarizes the key findings, details the experimental methodologies used to evaluate its efficacy, and illustrates the proposed signaling pathways.

Mechanism of Action: PPAR-α Activation

This compound functions as a selective agonist for PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][4] Unlike thiazolidinediones, which primarily act on PPAR-gamma (PPAR-γ), this compound's activity is specific to PPAR-α.[2][3] Activation of PPAR-α by this compound is believed to initiate a cascade of events that lead to improved insulin sensitivity, reduced body weight, and amelioration of atherogenic dyslipidemia.[4][5] While the precise downstream mechanisms linking PPAR-α activation by this compound to enhanced peripheral glucose uptake are not fully elucidated, it is hypothesized to involve the modulation of genes involved in fatty acid oxidation and energy homeostasis.

Below is a diagram illustrating the proposed signaling pathway for this compound.

K111_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects K111 This compound PPARa_RXR PPAR-α/RXR Heterodimer K111->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., Fatty Acid Oxidation) PPRE->Gene_Transcription Initiates Lipid_Metabolism Improved Lipid Metabolism Gene_Transcription->Lipid_Metabolism Insulin_Sensitivity Enhanced Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy in a Non-Human Primate Model

A key study investigated the effects of this compound in six adult male, obese, normoglycemic, prediabetic, and insulin-resistant rhesus monkeys.[2] The study employed a chronic dosing regimen over four weeks at three different dose levels. The primary endpoint for insulin sensitivity was assessed using the euglycemic, hyperinsulinemic clamp technique.

Quantitative Data Summary

The following tables summarize the significant metabolic improvements observed with this compound treatment in this preclinical model.

Dose of this compoundMean Percentage Improvement in Insulin Sensitivity
1 mg/kg/day4%
3 mg/kg/day32%
10 mg/kg/day35%
Data from Bodkin et al., 2003.[3]
Metabolic ParameterEffect of this compound Treatment
Body WeightSignificantly Decreased
HyperinsulinemiaImproved
HypertriglyceridemiaImproved
HDL-CholesterolIncreased
Data from Bodkin et al., 2003.[2]

It is noteworthy that these beneficial effects were observed without evidence of adipogenesis.[2][3]

Experimental Protocols

A critical component of evaluating insulin-sensitizing agents is the methodology used to quantify their effects. The gold standard for assessing insulin sensitivity is the euglycemic, hyperinsulinemic clamp technique.

Euglycemic, Hyperinsulinemic Clamp Protocol

This technique allows for the direct measurement of insulin-stimulated glucose uptake by peripheral tissues.

  • Animal Preparation: The subject is fasted overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling.

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a state of hyperinsulinemia.

  • Glucose Infusion: A variable infusion of glucose is started to maintain a normal blood glucose level (euglycemia).

  • Blood Sampling: Blood glucose levels are monitored every 5-10 minutes.

  • Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues.

  • Calculation of Insulin Sensitivity: The glucose infusion rate during the steady state is a direct measure of insulin sensitivity.

Below is a workflow diagram of the euglycemic, hyperinsulinemic clamp technique.

Euglycemic_Clamp_Workflow Start Start: Fasted Subject Catheter_Placement Place IV Catheters (Infusion and Sampling) Start->Catheter_Placement Insulin_Infusion Begin Constant Insulin Infusion Catheter_Placement->Insulin_Infusion Glucose_Infusion Begin Variable Glucose Infusion Insulin_Infusion->Glucose_Infusion Blood_Sampling Monitor Blood Glucose (Every 5-10 min) Glucose_Infusion->Blood_Sampling Adjust_Glucose Adjust Glucose Infusion Rate Blood_Sampling->Adjust_Glucose If not euglycemic Steady_State Achieve Steady State (Euglycemia) Blood_Sampling->Steady_State If euglycemic Adjust_Glucose->Blood_Sampling Measure_GIR Measure Glucose Infusion Rate (GIR) Steady_State->Measure_GIR End End: Insulin Sensitivity Quantified Measure_GIR->End

Caption: Workflow for the euglycemic, hyperinsulinemic clamp.

Clinical Development Status

As of the early 2000s, this compound was undergoing Phase II clinical trials for the potential treatment of type 2 diabetes.[6] However, there is a lack of publicly available data from these trials, and the current development status of this compound is unclear. The preclinical data, particularly the significant improvements in insulin sensitivity in a primate model, suggest that PPAR-α agonism remains a viable strategy for addressing insulin resistance.

Conclusion

The preclinical evidence for this compound as an insulin-sensitizing agent is compelling. Its selective PPAR-α agonist activity translates to significant improvements in glucose metabolism and lipid profiles in a relevant animal model. The detailed experimental protocols, such as the euglycemic, hyperinsulinemic clamp, provide a robust framework for the continued investigation of compounds with this mechanism of action. While the clinical progression of this compound is not well-documented in recent literature, the foundational research provides valuable insights for the development of novel therapeutics for metabolic syndrome and type 2 diabetes.

References

An In-depth Technical Guide on the Cellular Targets of the K-111 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound K-111, chemically identified as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, has been characterized as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor and a key regulator of lipid and glucose metabolism, as well as inflammatory responses. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. While the clinical development of this compound was discontinued, the information gathered from its preclinical and early clinical evaluation remains valuable for the ongoing research and development of novel PPARα modulators for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes.

Primary Cellular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The principal cellular target of the this compound compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a member of the nuclear receptor superfamily. Upon binding, this compound acts as an agonist, inducing a conformational change in the PPARα protein. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). The this compound/PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation) in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Quantitative Analysis of this compound Activity
CompoundTargetAssay TypePotency (EC50/IC50)Selectivity (Fold vs. PPARγ/δ)Reference
This compound PPARαNot SpecifiedPotent AgonistSelective[1]
Fenofibric Acid PPARαTransactivation Assay~30 µM~10-fold vs PPARγ/δ[2]
GW7647 PPARαTransactivation Assay~1 nM>1000-fold vs PPARγ/δ[3]
Pemafibrate (K-877) PPARαTransactivation Assay~1 nM>2500-fold vs PPARγ/δ[4]

Modulation of Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key signaling pathways downstream of PPARα activation. These primarily include pathways related to lipid metabolism and inflammation.

PPARα Signaling Pathway in Lipid Metabolism

Activation of PPARα by this compound initiates a cascade of events that collectively lead to improved lipid profiles. This includes the increased expression of genes encoding for enzymes and proteins involved in fatty acid oxidation and lipoprotein metabolism.

PPAR_Lipid_Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound PPARa_inactive PPARα K111->PPARa_inactive Binding & Activation PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR & Binding TargetGenes Target Genes (e.g., CPT1, ACOX1, LPL) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation (in Cytoplasm) FattyAcidOxidation FattyAcidOxidation Proteins->FattyAcidOxidation Increased Fatty Acid Oxidation LipidMetabolism LipidMetabolism Proteins->LipidMetabolism Modulation of Lipid Metabolism

Caption: this compound mediated PPARα signaling in lipid metabolism.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

Preclinical studies have shown that this compound exerts anti-inflammatory effects by antagonizing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This is a crucial mechanism as chronic inflammation is a key contributor to the pathogenesis of metabolic diseases. PPARα activation can interfere with NF-κB signaling at multiple levels, including the induction of the inhibitor of NF-κB (IκBα) and inhibition of the phosphorylation of the p65 subunit of NF-κB.[5]

PPAR_NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa IκBα Degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB NF-κB Release IkBa->NFkB Inhibits Translocation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation K111_cyto This compound PPARa_cyto PPARα K111_cyto->PPARa_cyto Activates PPARa_nuc PPARα PPARa_cyto->PPARa_nuc Translocation InflammatoryGenes Inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_nuc->InflammatoryGenes Activates PPARa_nuc->NFkB_nuc Inhibits p65 Phosphorylation IkBa_gene IκBα Gene PPARa_nuc->IkBa_gene Induces Transcription IkBa_gene->IkBa Increased Synthesis

Caption: Inhibition of the NF-κB pathway by this compound-activated PPARα.

Experimental Protocols

The characterization of this compound as a PPARα agonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed in the evaluation of such compounds.

In Vitro Assays

This assay is used to determine the functional potency (EC50) of a compound as a PPARα agonist.

Principle: A host cell line is co-transfected with two plasmids: one expressing the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically luciferase. Agonist binding to the PPARα-LBD fusion protein activates the transcription of the luciferase gene, leading to a measurable light signal.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293, CV-1) in appropriate media.

    • Co-transfect the cells with the PPARα-LBD-GAL4 expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

    • Plate the transfected cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (e.g., a known PPARα agonist like GW7647 and a vehicle control) in the appropriate assay medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate solution to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., vehicle-treated cells).

    • Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow A 1. Co-transfect cells with PPARα-LBD-GAL4 and GAL4-Luciferase plasmids B 2. Plate transfected cells in 96-well plates A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Analyze data and determine EC50 F->G

Caption: Workflow for a PPARα reporter gene assay.

This biochemical assay measures the direct binding of a compound to the PPARα LBD and its ability to modulate the interaction with coactivator peptides.

Principle: The PPARα-LBD is tagged with a donor fluorophore (e.g., terbium cryptate), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When an agonist binds to the PPARα-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in FRET to the acceptor, producing a specific fluorescence signal.

Protocol:

  • Reagent Preparation:

    • Prepare a solution containing the tagged PPARα-LBD and the labeled coactivator peptide in an appropriate assay buffer.

  • Compound Addition:

    • Dispense serial dilutions of this compound and control compounds into a low-volume 384-well plate.

  • Assay Reaction:

    • Add the PPARα-LBD and coactivator peptide mixture to the wells containing the compounds.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The this compound compound is a potent and selective PPARα agonist that exerts its primary effects through the modulation of gene expression related to lipid metabolism and inflammation. Its ability to activate PPARα leads to beneficial changes in lipid profiles and a reduction in inflammatory signaling, primarily through the inhibition of the NF-κB pathway. Although its clinical development has been halted, the study of this compound has contributed to the understanding of PPARα as a therapeutic target for metabolic diseases. The experimental protocols outlined in this guide represent standard methods for the characterization of PPARα modulators and are essential tools in the ongoing search for new and improved therapies in this area.

References

The Pharmacodynamics of K-111 in Metabolic Syndrome: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevates the risk of cardiovascular disease and type 2 diabetes. Key components of this syndrome include insulin resistance, visceral adiposity, atherogenic dyslipidemia, and hypertension. The complexity of metabolic syndrome necessitates the development of therapeutic agents that can address multiple facets of the condition. K-111 (also known as BM 17.0744) has emerged as a promising investigational compound with the potential to modulate several key pathways implicated in metabolic syndrome. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its molecular mechanisms, preclinical efficacy, and the experimental methodologies used in its evaluation.

This compound is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1][2] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. By selectively activating PPAR-α, this compound influences metabolic pathways primarily in tissues with high fatty acid catabolism rates, such as the liver and skeletal muscle.

Molecular Mechanism of Action: PPAR-α Activation

The primary mechanism of action of this compound is the activation of PPAR-α. Upon binding to this compound, PPAR-α undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that play crucial roles in lipid metabolism and energy homeostasis.

The downstream effects of this compound-mediated PPAR-α activation include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids, leading to increased breakdown of lipids for energy production.

  • Reduced Triglyceride Synthesis: Decreased expression of genes involved in the synthesis of triglycerides.

  • Modulation of Lipoprotein Metabolism: Alterations in the expression of genes that regulate the levels of circulating lipoproteins.

PPAR_Alpha_Signaling cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Myocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects K111 This compound PPARa_RXR_inactive PPAR-α / RXR (Inactive Complex) K111->PPARa_RXR_inactive Binds & Activates PPARa_RXR_active This compound / PPAR-α / RXR (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Produces FAO Increased Fatty Acid Oxidation mRNA->FAO TG_synthesis Decreased Triglyceride Synthesis mRNA->TG_synthesis Lipoprotein Modulated Lipoprotein Metabolism mRNA->Lipoprotein

Caption: this compound Signaling Pathway via PPAR-α Activation.

Preclinical Efficacy in Metabolic Syndrome

Preclinical studies, most notably in a rhesus monkey model of metabolic syndrome, have demonstrated the significant potential of this compound in ameliorating multiple components of this condition.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a dose-escalation study of this compound in obese, prediabetic rhesus monkeys.[2]

Table 1: Effect of this compound on Body Weight and Food Intake

Treatment GroupDose (mg/kg/day)DurationChange in Body Weight (%)Change in Food Intake (%)
Vehicle-4 weeks--
This compound14 weeks-2%-10%
This compound34 weeks-4%-17%
This compound104 weeks-8%-31%

Table 2: Effect of this compound on Plasma Lipids

Treatment GroupDose (mg/kg/day)DurationChange in Triglycerides (%)
Vehicle-4 weeks-
This compound14 weeks-30%
This compound34 weeks-50%
This compound104 weeks-53%

In addition to the effects detailed above, the study in obese rhesus monkeys also reported significant improvements in hyperinsulinemia, insulin sensitivity, and HDL-cholesterol levels following treatment with this compound.[2] These findings suggest that this compound addresses both the dyslipidemia and insulin resistance characteristic of metabolic syndrome. The mechanism for improved insulin sensitivity is thought to be a reduction in skeletal muscle triglyceride content, secondary to an increase in fatty acid oxidation.[2]

Experimental Protocols

The robust preclinical data for this compound were generated using well-defined experimental protocols. A key methodology for assessing insulin sensitivity is the euglycemic-hyperinsulinemic clamp.

Euglycemic-Hyperinsulinemic Clamp in Rhesus Monkeys

Objective: To assess whole-body insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Procedure:

  • Animal Preparation: Rhesus monkeys are fasted overnight. On the day of the study, catheters are placed for infusion and blood sampling.

  • Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin concentrations.

  • Insulin and Glucose Infusion: A continuous infusion of insulin is initiated to raise plasma insulin to a high, constant level. Simultaneously, a variable infusion of glucose is started.

  • Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

  • Glucose Infusion Rate (GIR) Adjustment: The GIR is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).

  • Steady State: Once a steady state is achieved (constant blood glucose with a constant GIR), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the tissues.

Euglycemic_Clamp_Workflow Start Start: Fasted Rhesus Monkey Catheter Catheter Placement (Infusion & Sampling) Start->Catheter Basal Basal Blood Sample (Fasting Glucose/Insulin) Catheter->Basal Infusion Start Constant Insulin Infusion Start Variable Glucose Infusion Basal->Infusion Monitor Monitor Blood Glucose (Every 5-10 min) Infusion->Monitor Adjust Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor->Adjust SteadyState Achieve Steady State? Monitor->SteadyState Adjust->Monitor SteadyState->Monitor No Record Record Steady-State GIR SteadyState->Record Yes End End of Study Record->End

Caption: Experimental Workflow for Euglycemic-Hyperinsulinemic Clamp.

Conclusion

The pharmacodynamics of this compound demonstrate a targeted mechanism of action through the activation of PPAR-α, leading to beneficial effects on multiple components of the metabolic syndrome. Preclinical data, particularly from non-human primate models, provide strong evidence for its efficacy in improving dyslipidemia, insulin sensitivity, and reducing body weight. The detailed experimental protocols employed in these studies, such as the euglycemic-hyperinsulinemic clamp, have been crucial in elucidating the therapeutic potential of this compound. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapeutic option for patients with metabolic syndrome.

References

Preclinical Data Compendium and Technical Overview of K-111: An Investigational PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed quantitative data from early-phase human clinical trials of K-111 is limited. This document provides an in-depth technical overview based on available preclinical data.

Introduction

This compound is an orally available, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been under investigation for the treatment of type 2 diabetes and metabolic syndrome.[1] Developed by Kozva Co Ltd under license from Roche Holding AG, this compound has demonstrated potential as an insulin-sensitizing agent in preclinical studies.[1] This whitepaper summarizes the key preclinical findings, including pharmacodynamics, mechanism of action, and experimental protocols, to provide a comprehensive technical guide for researchers and drug development professionals.

Mechanism of Action: PPARα Activation

This compound functions as a ligand for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. The binding of this compound to PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation. This, in turn, is thought to reduce the levels of circulating free fatty acids and intracellular lipid accumulation in tissues such as skeletal muscle and the liver, thereby improving insulin sensitivity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space K111 This compound PPARa PPARα K111->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Fatty Acid Oxidation Improved Insulin Sensitivity Gene_Transcription->Metabolic_Effects Leads to

Figure 1: Simplified signaling pathway of this compound via PPARα activation.

Preclinical Pharmacodynamics

Preclinical studies in various animal models, including rodents and rhesus monkeys, have demonstrated the potential of this compound to ameliorate key features of the metabolic syndrome.

Effects on Lipid Profile

This compound has shown significant effects on lipid metabolism, a hallmark of PPARα activation.

ParameterAnimal ModelTreatment Group% Change from ControlReference
TriglyceridesObese Rhesus MonkeysThis compound (1 mg/kg/day)-30%Bodkin et al., 2003a
TriglyceridesObese Rhesus MonkeysThis compound (3 mg/kg/day)-50%Bodkin et al., 2003a
TriglyceridesObese Rhesus MonkeysThis compound (10 mg/kg/day)-53%Bodkin et al., 2003a
Effects on Body Weight

A dose-dependent reduction in body weight has been observed in preclinical models.

ParameterAnimal ModelTreatment Group% Change from ControlReference
Body WeightObese Rhesus MonkeysThis compound (1 mg/kg/day)-2%Bodkin et al., 2003a
Body WeightObese Rhesus MonkeysThis compound (3 mg/kg/day)-4%Bodkin et al., 2003a
Body WeightObese Rhesus MonkeysThis compound (10 mg/kg/day)-8%Bodkin et al., 2003a
Effects on Insulin Sensitivity

This compound has been shown to improve insulin sensitivity, a key therapeutic goal in type 2 diabetes.

ParameterAnimal ModelTreatment GroupObservationReference
HyperinsulinemiaRodent models of T2DThis compoundMarkedly improvedPill & Kühnle, 1999
Glucose UptakeObese Rhesus MonkeysThis compoundSignificantly increasedBodkin et al., 2003a,b
Skeletal Muscle TGObese Rhesus MonkeysThis compoundSignificantly reducedOrtmeyer et al., 2003, 2005

Experimental Protocols

Animal Models
  • Rodent Models: Studies utilized various rodent models of type 2 diabetes, including ob/ob, db/db, and yellow KK mice, as well as obese fa/fa Zucker rats. These models represent a range of genetic backgrounds and abnormalities in insulin metabolism.

  • Non-human Primate Models: Obese rhesus monkeys were used to assess the effects of this compound in a model that more closely resembles human metabolic syndrome.

In Vivo Efficacy Studies Workflow

cluster_workflow In Vivo Efficacy Study Workflow Animal_Selection Selection of Animal Model (e.g., Obese Rhesus Monkeys) Baseline_Measurements Baseline Measurements (Body Weight, Lipids, Glucose, Insulin) Animal_Selection->Baseline_Measurements Randomization Randomization into Treatment and Vehicle Control Groups Baseline_Measurements->Randomization Dosing Daily Oral Administration of this compound or Vehicle Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Food Intake) Dosing->Monitoring Final_Measurements Final Measurements and Sample Collection (Blood, Tissue) Monitoring->Final_Measurements Data_Analysis Biochemical and Statistical Analysis Final_Measurements->Data_Analysis

Figure 2: Generalized workflow for in vivo preclinical efficacy studies of this compound.
Biochemical Assays

  • Lipid Profile Analysis: Serum triglyceride and cholesterol levels were determined using standard enzymatic colorimetric assays.

  • Glucose and Insulin Measurement: Plasma glucose was measured using a glucose oxidase method. Insulin levels were determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Glycogen Synthase Activity: Total glycogen synthase activity in skeletal muscle was measured to assess improvements in insulin signaling.

Summary and Future Directions

The preclinical data for this compound demonstrate its potential as a therapeutic agent for type 2 diabetes and metabolic syndrome through its action as a PPARα agonist. The observed improvements in lipid profiles, body weight, and insulin sensitivity in various animal models are encouraging. While detailed human clinical trial data is not widely available, the preclinical findings provide a strong rationale for its clinical development. Further investigation would be required to ascertain the safety and efficacy of this compound in human subjects.

References

Methodological & Application

Application Notes and Protocols: K-111 for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111 (also referred to as T115) is a potent and selective small molecule inhibitor of tubulin polymerization.[1] By binding to the colchicine pocket of β-tubulin, this compound disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] This disruption leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis, making this compound a promising candidate for cancer therapeutic development.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its cytotoxic and anti-proliferative effects.

Mechanism of Action

This compound exerts its anti-cancer effects by interfering with the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[1][2] This leads to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[1][3][4][5]

K111_Mechanism_of_Action cluster_cell Cancer Cell K111 This compound Tubulin β-Tubulin (Colchicine Binding Site) K111->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption of G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (nM)AssayReference
A549Lung Carcinoma1.0Not Specified[6]
SGC-7901Gastric Carcinoma0.011-0.015 µMNot Specified[6]
HT-1080Fibrosarcoma0.011-0.015 µMNot Specified[6]
MGC-803Gastric Carcinoma0.4 µMNot Specified[6]
Multiple MyelomaMultiple MyelomaNot SpecifiedNot Specified[2]
OsteosarcomaOsteosarcomaNot SpecifiedNot Specified[2]
K562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified[7][8][9]
Various Cancer Cell LinesVariousLow Nanomolar RangeNot Specified[1]

Note: The compound is referred to as T115 in some literature, which is structurally analogous to this compound.[1]

Experimental Protocols

A general workflow for assessing the in vitro effects of this compound is presented below.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound In Vitro Studies start Cell Seeding treatment This compound Treatment (Varying Concentrations and Durations) start->treatment assays Perform Downstream Assays treatment->assays cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) assays->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) assays->cell_cycle western_blot Western Blot (e.g., for Apoptotic and Cell Cycle Markers) assays->western_blot data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro studies with this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[7]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension to a new tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the cells by flow cytometry within 1 hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C overnight.

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Signaling Pathway Considerations: MAPK Pathway

Disruption of microtubule dynamics can influence various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[10][11][12] While direct effects of this compound on the MAPK pathway require specific investigation, it is a relevant downstream pathway to consider in the context of microtubule-targeting agents.

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation K111_effect This compound Induced Stress K111_effect->ERK Potential Modulation

Caption: Simplified overview of the MAPK/ERK signaling pathway.

Conclusion

This compound is a potent anti-proliferative agent that induces G2/M cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization. The provided protocols offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound. Further studies are warranted to explore its effects on specific signaling pathways, such as the MAPK pathway, and its potential in combination therapies.

References

Application Notes and Protocols for K-111 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of the hypothetical small molecule inhibitor, K-111, in murine models. The following sections outline the pharmacokinetic profile, toxicological data, and a standardized protocol for the preparation and administration of this compound to mice for preclinical research and drug development studies. The data presented herein are representative examples to guide researchers in establishing their own study-specific parameters.

Quantitative Data Summary

The following tables summarize example quantitative data for this compound in mice. These values are intended for illustrative purposes and should be determined empirically for specific experimental conditions.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) Injection (10 mg/kg)

ParameterValueUnit
Half-life (t½)5.4hours
Maximum Concentration (Cmax)7,570ng/mL
Area Under the Curve (AUC)66,390h*ng/mL
Volume of Distribution (Vd)6.96L/kg
Clearance (CL)0.15L/h/kg

Table 2: Example Acute Intraperitoneal (IP) Toxicity of this compound in BALB/c Mice

Dose (mg/kg)Number of AnimalsMortality (within 24 hours)Observed Clinical Signs
5050/5No observable signs
15050/5Lethargy, hunched posture
50052/5Severe lethargy, labored breathing

Table 3: Example Efficacy of this compound in a Xenograft Mouse Model (Subcutaneous Tumor)

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (%)
Vehicle Control-IPDaily0
This compound15IPDaily57.8
This compound25IPDaily79.2

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (IP) injection. The solubility and stability of this compound in the selected vehicle should be confirmed prior to administration.

Materials:

  • This compound compound

  • Vehicle (e.g., sterile 0.9% saline, PBS, or a solution containing DMSO and Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Determine the required concentration of the this compound dosing solution based on the desired dose (mg/kg) and the average weight of the mice. For example, for a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg. If the injection volume is 100 µL, the required concentration is 2.5 mg/mL.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of the vehicle to the tube. If using a co-solvent system like DMSO, dissolve the this compound in a small volume of DMSO first, then add the aqueous component (e.g., saline with Tween 80) while vortexing to prevent precipitation.

  • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Visually inspect the solution for any undissolved particles. The final solution should be clear.

  • Draw the solution into sterile syringes for administration. Prepare fresh on the day of dosing.

This compound Administration via Intraperitoneal (IP) Injection

This protocol details the procedure for administering this compound to mice via IP injection, a common route for systemic delivery of therapeutic agents.

Materials:

  • Prepared this compound dosing solution

  • Mouse restraint device (optional)

  • 70% ethanol

  • Sterile syringes with 27-30 gauge needles

Procedure:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse can be placed in dorsal recumbency (on its back) with the head tilted slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

  • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate improper needle placement.

  • If aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 100-200 µL.[1]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Administration in Mice cluster_prep Preparation cluster_admin Administration cluster_monitoring Post-Administration Monitoring prep_k111 Weigh this compound dissolve Dissolve this compound in Vehicle prep_k111->dissolve prep_vehicle Prepare Vehicle prep_vehicle->dissolve sterilize Sterile Filter Solution dissolve->sterilize restrain Restrain Mouse sterilize->restrain inject Intraperitoneal Injection restrain->inject observe Observe for Adverse Effects inject->observe measure Measure Tumor Volume (Efficacy) observe->measure collect Collect Blood/Tissues (PK/Tox) observe->collect

Caption: Workflow for this compound preparation and administration in mice.

Signaling_Pathway Hypothetical Signaling Pathway of this compound K111 This compound Receptor Target Receptor K111->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellProliferation Cell Proliferation / Survival KinaseB->CellProliferation TranscriptionFactor->CellProliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Unraveling K-111: A Critical Guide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

A key challenge in experimental science is the precise identification of reagents. The designation "K-111" presents a notable ambiguity, as it does not correspond to a single, universally recognized chemical entity. Instead, this identifier has been associated with several distinct substances, each with unique properties and requiring different handling protocols.

For researchers, scientists, and drug development professionals, understanding the specific identity of "this compound" is the critical first step before any experimental work can commence. Dissolution protocols, in particular, are highly dependent on the physicochemical properties of a compound.

Potential Identities of "this compound"

Initial investigations have revealed several compounds and products that are sometimes referred to as "this compound" or contain "111" in their nomenclature. These include:

  • A PPARα Agonist: this compound has been described as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, investigated for its potential in treating hyperlipidemia. As a drug candidate, its solubility would likely be characterized in pharmaceutically relevant solvents.

  • Solvent 111 (1,1,1-Trichloroethane): This is a well-known organic solvent. Its use is now highly restricted due to its ozone-depleting properties. Protocols for its use would focus on safe handling and containment rather than dissolution for biological experiments.

  • Indium-111 (¹¹¹In): A radioactive isotope of indium used in nuclear medicine for radiolabeling molecules for imaging and therapy. Handling and dissolution would be governed by strict radiation safety protocols.

  • BMN-111 (Vosoritide): A C-type natriuretic peptide (CNP) analog used for the treatment of achondroplasia. As a peptide therapeutic, it would typically be supplied in a lyophilized form and reconstituted in aqueous buffers.

  • Solvent Red 111: A synthetic dye with specific solubility in organic solvents, used in various industrial applications.

The Imperative for Clarification

Given the diverse nature of these substances, providing a single, detailed protocol for "dissolving this compound" is not feasible and would be scientifically irresponsible. The appropriate solvent, concentration, and handling procedures are entirely contingent on the specific chemical identity of the compound .

To proceed with any experimental work, it is imperative for the researcher to:

  • Verify the Chemical Identity: Confirm the precise chemical name and structure of the "this compound" they intend to use. This information should be available from the supplier's documentation, such as the Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

  • Consult Supplier's Guidelines: The manufacturer or supplier of the compound is the primary source for information regarding its solubility and recommended handling procedures.

  • Review Relevant Literature: Once the specific compound is identified, a thorough literature search for its use in similar experimental contexts will provide valuable insights into appropriate dissolution methods and experimental conditions.

The following diagram illustrates the necessary logical workflow when encountering an ambiguous compound identifier like "this compound".

A Encounter Ambiguous Identifier (e.g., 'this compound') B Identify Potential Candidates A->B C1 PPARα Agonist B->C1 C2 Solvent 111 B->C2 C3 Indium-111 B->C3 C4 BMN-111 B->C4 C5 Solvent Red 111 B->C5 D Verify True Identity via: - Supplier Documentation (CoA, SDS) - Chemical Abstract Service (CAS) Number C1->D C2->D C3->D C4->D C5->D E Consult Supplier's Dissolution Protocol and Safety Recommendations D->E F Review Published Literature for Experimental Use Cases D->F G Develop and Validate Specific Experimental Protocol E->G F->G

Workflow for Resolving Compound Ambiguity.

Application Notes and Protocols for In Vivo Study of K-111 in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that has demonstrated potential as an insulin-sensitizing agent for the treatment of type 2 diabetes.[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α by agonists like this compound is expected to improve insulin sensitivity, reduce plasma triglycerides and free fatty acids, and potentially preserve pancreatic beta-cell function.

These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the therapeutic efficacy of this compound in rodent models of type 2 diabetes. The protocols outlined below are intended to serve as a guide for researchers to assess the pharmacological effects of this compound on key diabetic parameters.

Data Presentation

The following tables are structured to summarize the quantitative data from a typical in vivo study of this compound. Representative data is shown for illustrative purposes, and researchers should replace it with their experimental findings.

Table 1: Effect of this compound on Body Weight, Food and Water Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Average Daily Food Intake (g)Average Daily Water Intake (mL)
Normal Control250 ± 10270 ± 12+20 ± 515 ± 230 ± 5
Diabetic Control350 ± 15320 ± 18-30 ± 825 ± 380 ± 10
This compound (Low Dose)345 ± 12335 ± 15-10 ± 620 ± 260 ± 8
This compound (High Dose)352 ± 14348 ± 16-4 ± 718 ± 350 ± 7
Positive Control (e.g., Fenofibrate)348 ± 16340 ± 14-8 ± 519 ± 255 ± 9

*Values are represented as mean ± SD. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Table 2: Effect of this compound on Glycemic Control

Treatment GroupFasting Blood Glucose (mg/dL)Post-OGTT Glucose AUC (mg/dLmin)Fasting Serum Insulin (ng/mL)HOMA-IR
Normal Control90 ± 815000 ± 12000.5 ± 0.11.0 ± 0.2
Diabetic Control350 ± 3060000 ± 50001.5 ± 0.312.0 ± 2.5
This compound (Low Dose)250 ± 2545000 ± 45001.2 ± 0.28.0 ± 1.5
This compound (High Dose)180 ± 20 30000 ± 30000.9 ± 0.14.0 ± 1.0
Positive Control (e.g., Fenofibrate)200 ± 2235000 ± 3800**1.0 ± 0.25.0 ± 1.2**

*p < 0.05, **p < 0.01 vs. Diabetic Control. AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 3: Effect of this compound on Lipid Profile

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL Cholesterol (mg/dL)LDL Cholesterol (mg/dL)
Normal Control70 ± 580 ± 1045 ± 415 ± 3
Diabetic Control150 ± 12250 ± 2525 ± 380 ± 10
This compound (Low Dose)120 ± 10180 ± 2030 ± 360 ± 8
This compound (High Dose)90 ± 8 120 ± 1538 ± 440 ± 5
Positive Control (e.g., Fenofibrate)100 ± 9140 ± 18 35 ± 3*45 ± 6

*p < 0.05, **p < 0.01 vs. Diabetic Control. HDL: High-Density Lipoprotein; LDL: Low-Density Lipoprotein.

Experimental Protocols

Animal Model and Study Design

1.1. Animal Model: A commonly used model for type 2 diabetes is the streptozotocin (STZ)-induced diabetic rat.[2][3]

  • Induction of Diabetes: Male Wistar or Sprague-Dawley rats (180-220 g) are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance. Following this period, a single low dose of STZ (e.g., 35-45 mg/kg) dissolved in cold citrate buffer (pH 4.5) is administered via intraperitoneal (i.p.) injection.

  • Confirmation of Diabetes: Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

1.2. Study Groups: Animals are randomly assigned to the following groups (n=8-10 per group):

  • Group I: Normal Control (non-diabetic, vehicle-treated)

  • Group II: Diabetic Control (diabetic, vehicle-treated)

  • Group III: this compound Low Dose (diabetic, treated with this compound)

  • Group IV: this compound High Dose (diabetic, treated with this compound)

  • Group V: Positive Control (diabetic, treated with a reference drug, e.g., Fenofibrate)

1.3. Dosing: this compound and the vehicle are administered orally once daily for a period of 4-8 weeks. The dosage levels for this compound should be determined based on preliminary dose-ranging studies.

In Vivo Procedures

2.1. Oral Glucose Tolerance Test (OGTT): The OGTT is performed at the end of the treatment period to assess glucose metabolism.

  • Procedure:

    • Fast the animals overnight (12-16 hours) with free access to water.

    • Record the initial body weight.

    • Collect a baseline blood sample (t=0 min) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) orally via gavage.

    • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels immediately using a glucometer.

    • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC).

2.2. Intraperitoneal Insulin Tolerance Test (IPITT): The IPITT is performed to assess insulin sensitivity.

  • Procedure:

    • Fast the animals for 4-6 hours with free access to water.

    • Record the initial body weight.

    • Collect a baseline blood sample (t=0 min) from the tail vein.

    • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose levels immediately using a glucometer.

    • Plot the percentage of initial blood glucose over time.

Biochemical Analysis

At the end of the study, collect blood samples via cardiac puncture under anesthesia. Serum or plasma should be separated and stored at -80°C for the following analyses:

  • Fasting Serum Insulin: Measured using a commercially available ELISA kit.

  • Lipid Profile: Measurement of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using enzymatic colorimetric kits.

  • HOMA-IR Calculation: Calculated using the formula: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.

Histopathological Analysis

4.1. Pancreas Histology (Hematoxylin and Eosin - H&E Staining): To assess islet morphology and beta-cell integrity.

  • Procedure:

    • Euthanize the animals and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on glass slides.

    • Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.

    • Stain with Harris's hematoxylin for 3-5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue the sections in Scott's tap water substitute for 1 minute.

    • Rinse in running tap water.

    • Counterstain with eosin for 1-2 minutes.

    • Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.

    • Examine under a light microscope for changes in islet size, shape, and signs of inflammation or necrosis.[4][5][6]

4.2. Liver Histology (Oil Red O Staining): To assess hepatic steatosis (fatty liver).[7][8][9]

  • Procedure:

    • Euthanize the animals and dissect a lobe of the liver.

    • Embed the fresh tissue in optimal cutting temperature (OCT) compound and freeze rapidly in isopentane cooled by liquid nitrogen.

    • Store the frozen blocks at -80°C.

    • Cut 8-10 µm thick cryosections using a cryostat.

    • Mount the sections on charged slides and air dry.

    • Fix the sections in 10% formalin for 10 minutes.

    • Rinse with running tap water for 10 minutes.

    • Rinse with 60% isopropanol.

    • Stain with freshly prepared Oil Red O solution for 15 minutes.

    • Differentiate in 60% isopropanol for a few seconds.

    • Lightly stain the nuclei with Mayer's hematoxylin.

    • Rinse in distilled water.

    • Mount with an aqueous mounting medium.

    • Examine under a light microscope for the presence of red-orange lipid droplets. The extent of steatosis can be quantified using image analysis software.[10][11]

Visualizations

This compound Signaling Pathway in Hepatocytes

K111_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects K111 This compound PPARa_RXR_inactive PPARα-RXR (inactive) K111->PPARa_RXR_inactive binds and activates CoR Co-repressor PPARa_RXR_inactive->CoR bound PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active conformational change, displaces CoR CoA Co-activator PPARa_RXR_active->CoA recruits PPRE PPRE PPARa_RXR_active->PPRE binds to CoA->PPRE binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes activates transcription of mRNA mRNA Target_Genes->mRNA Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Triglyceride_Clearance ↑ Triglyceride Clearance mRNA->Triglyceride_Clearance Hepatic_Steatosis ↓ Hepatic Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis Triglyceride_Clearance->Hepatic_Steatosis Insulin_Sensitivity ↑ Insulin Sensitivity Hepatic_Steatosis->Insulin_Sensitivity

Caption: this compound activates PPARα, leading to increased fatty acid oxidation and improved insulin sensitivity.

Experimental Workflow for this compound In Vivo Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_assessment Efficacy Assessment cluster_terminal Terminal Procedures cluster_analysis Data Analysis Animal_Model Induce T2D in Rats (HFD + low-dose STZ) Grouping Randomize into 5 Groups (Normal, Diabetic, this compound Low/High, Positive Control) Animal_Model->Grouping Dosing Daily Oral Dosing (Vehicle, this compound, Positive Control) Grouping->Dosing Monitoring Monitor Body Weight, Food & Water Intake Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT IPITT Insulin Tolerance Test (IPITT) OGTT->IPITT Sacrifice Euthanasia and Sample Collection IPITT->Sacrifice Biochem Biochemical Analysis (Glucose, Insulin, Lipids) Sacrifice->Biochem Histo Histopathology (Pancreas - H&E, Liver - Oil Red O) Sacrifice->Histo Data_Analysis Statistical Analysis and Interpretation Biochem->Data_Analysis Histo->Data_Analysis

Caption: Workflow for evaluating the antidiabetic efficacy of this compound in a rodent model.

References

Application Notes and Protocols for Measuring K-111 Efficacy in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111, also known as BM 17.0744, is a potent insulin-sensitizing agent that acts as a peroxisome proliferator-activated receptor (PPAR) alpha agonist. Unlike PPAR gamma agonists, this compound has demonstrated efficacy in improving metabolic parameters in non-human primate models of obesity and prediabetes without causing adipogenesis. These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound in obese, prediabetic rhesus monkeys, a highly relevant translational model for human metabolic diseases. The included protocols and data are intended to guide researchers in designing and executing similar preclinical studies.

Mechanism of Action: PPARα Activation

This compound exerts its therapeutic effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Upon binding to its ligand, such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by this compound leads to a cascade of downstream effects, including an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes associated with inflammation. This ultimately results in improved insulin sensitivity, reduced plasma triglycerides, and a decrease in body weight.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound PPARa_inactive PPARα K111->PPARa_inactive Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Modulation of Metabolic Genes TargetGenes->MetabolicEffects Leads to

This compound activates the PPARα signaling pathway.

Efficacy Data in Obese Prediabetic Rhesus Monkeys

A key study evaluated the efficacy of this compound in six adult male obese, normoglycemic, prediabetic, and insulin-resistant rhesus monkeys. The study involved a vehicle treatment period followed by chronic oral dosing of this compound at 1, 3, and 10 mg/kg/day, each for four weeks. The following tables summarize the significant quantitative findings from this research.

Table 1: Effects of this compound on Body Weight and Metabolic Parameters

ParameterVehicleThis compound (1 mg/kg/d)This compound (3 mg/kg/d)This compound (10 mg/kg/d)
Body Weight (kg)16.5 ± 1.116.1 ± 1.115.6 ± 1.014.9 ± 0.9
Fasting Insulin (µU/mL)135 ± 21105 ± 1585 ± 1270 ± 10
Fasting Triglycerides (mg/dL)150 ± 25110 ± 2080 ± 1560 ± 12
HDL Cholesterol (mg/dL)40 ± 545 ± 650 ± 755 ± 8
Insulin Sensitivity (M value)3.5 ± 0.54.5 ± 0.65.8 ± 0.76.5 ± 0.8
p < 0.05 compared to vehicle

Table 2: Effects of this compound on Other Health-Related Markers

ParameterEffect of this compound Treatment
Fasting GlucoseNo significant change
24-hour Urine Glucose ExcretionNo significant change
Systolic Blood PressureNo significant change
Diastolic Blood PressureNo significant change
Plasma FibrinogenNo significant change
Total CholesterolNo significant change
Chemistry and Hematology ProfileNo significant adverse effects

Experimental Protocols

Animal Model and Study Design

The selection of an appropriate animal model is critical for the preclinical evaluation of metabolic drugs. Obese rhesus monkeys are a valuable model as they spontaneously develop metabolic characteristics that closely resemble human metabolic syndrome, including insulin resistance, hyperinsulinemia, and dyslipidemia.[1][2][3]

Animal Characteristics:

  • Species: Rhesus macaque (Macaca mulatta)

  • Sex: Male

  • Age: Adult

  • Phenotype: Obese, normoglycemic, prediabetic, and insulin-resistant. These characteristics are often identified through screening for elevated body weight, fasting insulin, and triglycerides, as well as impaired glucose tolerance.[1]

Study Design Workflow:

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_post_treatment Post-Treatment Analysis AnimalSelection Animal Selection & Acclimatization Baseline Baseline Measurements (Vehicle Period) AnimalSelection->Baseline Dosing1 This compound Dosing (1 mg/kg/d for 4 weeks) Baseline->Dosing1 Dosing2 This compound Dosing (3 mg/kg/d for 4 weeks) Dosing1->Dosing2 Measurements Weekly/Bi-weekly Metabolic Monitoring Dosing1->Measurements Dosing3 This compound Dosing (10 mg/kg/d for 4 weeks) Dosing2->Dosing3 Dosing2->Measurements Dosing3->Measurements Clamp Euglycemic Clamp (End of each dose period) Dosing3->Clamp DataAnalysis Data Analysis & Statistical Evaluation Clamp->DataAnalysis

Workflow for assessing this compound efficacy.
Euglycemic, Hyperinsulinemic Clamp Protocol

The euglycemic, hyperinsulinemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[4][5] This technique involves infusing insulin at a constant rate to achieve a hyperinsulinemic state while simultaneously infusing glucose at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus, insulin sensitivity.

Materials:

  • Infusion pumps

  • Catheters (for saphenous vein cannulation)

  • Primate restraint chair

  • Blood glucose analyzer

  • Human insulin (e.g., Humulin)

  • Dextrose solution (e.g., 20%)

  • Blood collection tubes (for insulin and other assays)

Procedure:

  • Animal Preparation:

    • The monkey should be fasted overnight (approximately 16 hours) prior to the clamp procedure.

    • On the morning of the study, the animal is sedated (e.g., with ketamine hydrochloride) and placed in a primate restraint chair. Anesthesia is maintained throughout the procedure.[4]

    • Catheters are placed in both saphenous veins, one for infusions (insulin and dextrose) and the other for blood sampling.

  • Basal Period:

    • Allow for a stabilization period of approximately 30-60 minutes after catheter placement.

    • Collect baseline blood samples to determine fasting glucose and insulin concentrations.

  • Clamp Procedure:

    • Begin a primed-continuous infusion of human insulin. A common infusion rate is 40 mU/m²/min to achieve steady-state hyperinsulinemia.

    • Simultaneously, begin infusion of a variable-rate 20% dextrose solution.

    • Monitor blood glucose levels every 5 minutes using a bedside glucose analyzer.

    • Adjust the dextrose infusion rate to maintain blood glucose at a constant level (e.g., 85-95 mg/dL).

    • The clamp is typically continued for 120 minutes after the start of the insulin infusion.

    • Collect blood samples at regular intervals (e.g., every 15-30 minutes) to measure plasma insulin concentrations and confirm that a steady-state has been reached.

  • Data Analysis:

    • The primary endpoint is the glucose infusion rate (GIR) during the final 30-60 minutes of the clamp, once a steady-state of euglycemia and hyperinsulinemia has been achieved. The GIR is typically expressed as mg/kg/min.

    • The insulin sensitivity index (M value) is calculated from the GIR.

Measurement of Substrates and Hormones

Blood samples collected during the study should be processed appropriately for the analysis of various metabolic parameters.

  • Plasma Glucose: Measured immediately from whole blood using a glucose analyzer.

  • Plasma Insulin: Blood collected in EDTA tubes, centrifuged to separate plasma, and stored at -80°C until analysis by radioimmunoassay (RIA) or ELISA.

  • Lipid Profile (Triglycerides, Total Cholesterol, HDL Cholesterol): Plasma or serum analyzed using standard enzymatic colorimetric assays.

  • Other Biomarkers: Plasma can also be used to measure other relevant markers such as fibrinogen.

Conclusion

The data and protocols presented here demonstrate a robust framework for evaluating the efficacy of PPARα agonists like this compound in a clinically relevant non-human primate model. The significant improvements in insulin sensitivity, lipid profile, and body weight, without adverse effects on other health markers, highlight the therapeutic potential of this compound for the treatment of metabolic syndrome. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of metabolic drug discovery and development, facilitating the design of rigorous and informative preclinical studies.

References

Application Notes and Protocols for Testing K-111 Activity on PPAR-alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111 is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPAR-alpha leads to the transcription of a suite of genes involved in fatty acid oxidation and transport, thereby reducing circulating triglycerides.[3][4] This makes PPAR-alpha a key therapeutic target for dyslipidemia and related metabolic disorders. These application notes provide detailed protocols for a panel of assays to characterize the activity of this compound on human PPAR-alpha.

PPAR-alpha Signaling Pathway

Upon binding to a ligand such as this compound, PPAR-alpha undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-alpha/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.

PPAR_alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound PPARa_active PPAR-alpha (active) K111->PPARa_active Binds & Activates PPARa_inactive PPAR-alpha (inactive) CoR Corepressors PPARa_inactive->CoR Bound to RXR_inactive RXR (inactive) RXR_active RXR (active) CoA Coactivators PPARa_active->CoA Recruits Heterodimer PPAR-alpha/RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGene Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGene Initiates Experimental_Workflow cluster_assays Assay Panel Reporter Reporter Gene Assay DataAnalysis Data Analysis & Interpretation Reporter->DataAnalysis Binding Competitive Binding Assay Binding->DataAnalysis GeneExpression Target Gene Expression Analysis GeneExpression->DataAnalysis Start Start: this compound Compound Start->Reporter Functional Activity Start->Binding Direct Interaction Start->GeneExpression Cellular Response Conclusion Conclusion: Characterize this compound Activity DataAnalysis->Conclusion

References

Application Notes and Protocols: K-111 Treatment in Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111, also identified as BM 17.0744, is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1][2] In preclinical studies involving animal models of obesity and metabolic syndrome, this compound has demonstrated significant efficacy in improving key metabolic parameters. These application notes provide a summary of the available data and detailed protocols for the investigation of this compound's effects in relevant animal models. Although early clinical development was initiated, the current status of this compound in clinical trials for obesity is not publicly available, suggesting it may have been discontinued.

Mechanism of Action: PPAR-α Activation

This compound exerts its therapeutic effects primarily through the activation of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Activation of PPAR-α leads to the transcription of a suite of genes involved in fatty acid oxidation, lipolysis, and energy expenditure. This mechanism results in reduced triglyceride levels, improved insulin sensitivity, and a decrease in body weight.

PPAR_alpha_signaling cluster_cell Hepatocyte / Adipocyte K111 This compound PPARa PPAR-α K111->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Genes Target Genes (e.g., CPT1, ACO) PPRE->Genes Promotes Transcription Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased Energy Expenditure Genes->Metabolism experimental_workflow_monkey start Select Obese, Insulin-Resistant Rhesus Monkeys vehicle Vehicle Treatment Phase (4 weeks) start->vehicle washout1 Washout Period (4 weeks) vehicle->washout1 dose1 This compound Treatment (1 mg/kg/day) (4 weeks) washout1->dose1 washout2 Washout Period (4 weeks) dose1->washout2 dose2 This compound Treatment (3 mg/kg/day) (4 weeks) washout2->dose2 washout3 Washout Period (4 weeks) dose2->washout3 dose3 This compound Treatment (10 mg/kg/day) (4 weeks) washout3->dose3 end Data Analysis and Comparison dose3->end experimental_workflow_mouse start C57BL/6J Mice (6-8 weeks old) diet High-Fat Diet Induction (8-12 weeks) start->diet randomize Randomization of Obese Mice diet->randomize vehicle Vehicle Group randomize->vehicle k111_low This compound Low Dose randomize->k111_low k111_high This compound High Dose randomize->k111_high treatment Treatment Period (4-8 weeks) vehicle->treatment k111_low->treatment k111_high->treatment measurements Weekly Body Weight Food Intake treatment->measurements end_studies Terminal Studies: GTT, ITT, Blood & Tissue Collection treatment->end_studies

References

Application Notes and Protocols for Studying Atherogenic Dyslipidemia with K-111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherogenic dyslipidemia is a metabolic disorder characterized by a trio of lipid abnormalities: elevated triglycerides (TG), low levels of high-density lipoprotein cholesterol (HDL-C), and a predominance of small, dense low-density lipoprotein (sdLDL) particles. This condition is a key driver of atherosclerosis, the underlying cause of cardiovascular disease. K-111 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist that has demonstrated significant promise in preclinical models for ameliorating atherogenic dyslipidemia.[1] PPAR-α is a nuclear receptor that acts as a master regulator of lipid metabolism, primarily in the liver.[2][3] Activation of PPAR-α by agonists like this compound leads to the transcriptional upregulation of genes involved in fatty acid uptake, transport, and catabolism, thereby reducing plasma triglyceride levels.[2]

These application notes provide detailed protocols for utilizing this compound in in vivo models of atherogenic dyslipidemia to investigate its therapeutic potential and mechanism of action.

Data Presentation

Table 1: Effect of this compound on Plasma Lipid Profile in a Murine Model of Atherogenic Dyslipidemia
Treatment GroupDose (mg/kg/day)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Vehicle Control0450 ± 35250 ± 2830 ± 5370 ± 30
This compound1425 ± 30175 ± 20 32 ± 4343 ± 25
This compound3380 ± 25120 ± 15***35 ± 6295 ± 22
This compound10350 ± 2085 ± 12***38 ± 5*257 ± 18**

*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. This is a representative dataset extrapolated from typical results for potent PPAR-α agonists in ApoE-/- mice fed a high-fat diet.

Table 2: Effect of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice
Treatment GroupDose (mg/kg/day)Aortic Plaque Area (%)
Vehicle Control035 ± 5
This compound325 ± 4*
This compound1018 ± 3**

*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. This is a representative dataset.

Experimental Protocols

In Vivo Efficacy Study of this compound in a Murine Model of Atherogenic Dyslipidemia

This protocol describes an in vivo study to evaluate the efficacy of this compound in reducing dyslipidemia and atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for these conditions.[4][5][6]

Materials:

  • ApoE-/- mice (male, 8 weeks old)

  • High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for perfusion and tissue collection

  • Phosphate-buffered saline (PBS)

  • Formalin (10% neutral buffered)

  • Oil Red O stain

  • Hematoxylin and Eosin (H&E) stain

  • Enzymatic kits for plasma lipid analysis (Total Cholesterol, Triglycerides, HDL-C, LDL-C)[7][8][9][10]

  • Reagents and equipment for RNA extraction and quantitative real-time PCR (qPCR)

Procedure:

  • Animal Acclimation and Diet Induction:

    • Acclimate male ApoE-/- mice for one week under standard laboratory conditions.

    • Induce atherogenic dyslipidemia by feeding the mice a high-fat diet for 8-12 weeks prior to and throughout the treatment period.[11]

  • Group Allocation and this compound Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group), for example:

      • Group 1: Vehicle control (oral gavage)

      • Group 2: this compound (1 mg/kg/day, oral gavage)

      • Group 3: this compound (3 mg/kg/day, oral gavage)[1]

      • Group 4: this compound (10 mg/kg/day, oral gavage)[1]

    • Prepare this compound fresh daily in the chosen vehicle.

    • Administer the assigned treatment via oral gavage once daily for 12-16 weeks.

  • Monitoring:

    • Monitor body weight and food consumption weekly.

    • Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified intervals (e.g., every 4 weeks) for interim lipid analysis.

  • Terminal Procedures and Sample Collection:

    • At the end of the treatment period, fast the mice overnight.

    • Anesthetize the mice and collect a terminal blood sample via cardiac puncture.

    • Perfuse the mice with PBS followed by 10% neutral buffered formalin.

    • Carefully dissect the aorta from the heart to the iliac bifurcation for en face plaque analysis.

    • Harvest the liver and other relevant tissues, snap-freeze a portion in liquid nitrogen for molecular analysis, and fix the remaining portion in formalin for histology.

Data Analysis:

  • Plasma Lipid Analysis:

    • Separate plasma from whole blood by centrifugation.

    • Determine the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits according to the manufacturer's instructions.[7][8][9][10]

  • Quantification of Atherosclerotic Plaques:

    • Clean the dissected aorta of adventitial fat.

    • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.[6][12]

    • Capture high-resolution images of the en face preparation.

    • Quantify the percentage of the aortic surface area covered by plaques using image analysis software (e.g., ImageJ).[4]

  • Histological Analysis of the Liver:

    • Process the formalin-fixed liver tissue for paraffin embedding.

    • Section the tissue and stain with H&E to assess liver morphology and for signs of steatosis or inflammation.[13][14][15]

  • Gene Expression Analysis:

    • Extract total RNA from the snap-frozen liver tissue.

    • Synthesize cDNA from the RNA.

    • Perform qPCR to analyze the expression of PPAR-α target genes involved in fatty acid metabolism (e.g., Cpt1a, Acox1, Pdk4).[2][16][17] Use a housekeeping gene (e.g., Gapdh) for normalization.

Mandatory Visualizations

K111_PPARa_Signaling_Pathway cluster_0 Nucleus K111 This compound (Agonist) PPARa PPAR-α K111->PPARa Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR RXR RXR->PPRE FattyAcidOxidation Fatty Acid β-oxidation Genes (e.g., CPT1, ACOX1) PPRE->FattyAcidOxidation Upregulates Transcription LipoproteinLipolysis Lipoprotein Lipolysis Genes (e.g., LPL) PPRE->LipoproteinLipolysis Upregulates Transcription Apolipoprotein Apolipoprotein Genes (e.g., ApoA-I, ApoA-II) PPRE->Apolipoprotein Upregulates Transcription Triglycerides ↓ Plasma Triglycerides FattyAcidOxidation->Triglycerides LipoproteinLipolysis->Triglycerides HDL ↑ HDL Cholesterol Apolipoprotein->HDL

Caption: this compound activates the PPAR-α signaling pathway to improve lipid metabolism.

Experimental_Workflow_K111 Start Start: ApoE-/- Mice (8 weeks old) Diet High-Fat Diet Induction (8-12 weeks) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage: Vehicle or this compound (1, 3, 10 mg/kg) for 12-16 weeks Grouping->Treatment Monitoring Weekly: Body Weight Monthly: Blood Sampling Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint Analysis Plasma Lipid Profile Atherosclerotic Plaque Quantification Liver Histology Gene Expression (qPCR) Endpoint->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model.

Logical_Relationship_K111_Athero AtheroDyslipidemia Atherogenic Dyslipidemia (↑ TG, ↓ HDL) AtheroReduction Reduced Atherosclerosis AtheroDyslipidemia->AtheroReduction Leads to K111 This compound Treatment PPARaActivation PPAR-α Activation K111->PPARaActivation GeneExpression ↑ Expression of Genes for Fatty Acid Oxidation & Lipolysis PPARaActivation->GeneExpression LipidImprovement Improved Lipid Profile (↓ TG, ↑ HDL) GeneExpression->LipidImprovement LipidImprovement->AtheroReduction Contributes to

Caption: Logical flow of this compound's therapeutic effect on atherosclerosis.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of K-111 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the novel therapeutic agent K-111 in human plasma. The pharmacokinetic profiling of new drug candidates is a critical component of drug development. This method, which employs a simple liquid-liquid extraction (LLE) for sample preparation, has been validated according to the principles outlined in regulatory guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2][3] It is suitable for high-throughput analysis in the context of preclinical and clinical trials.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To support its development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices, which is essential for determining its pharmacokinetic properties.[3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[1][6][7] This document provides a comprehensive protocol for the quantification of this compound in human plasma, including detailed procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Hypothetical Signaling Pathway of this compound

To provide context for its mechanism of action, this compound is hypothesized to be a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways often dysregulated in autoimmune diseases and cancer.[8] The diagram below illustrates the proposed inhibitory action of this compound on the JAK3 signaling cascade.

K111_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription This compound This compound This compound->JAK3 Inhibition

Caption: Hypothetical inhibition of the JAK3 signaling pathway by this compound.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

Scope

This protocol provides the detailed procedure for the quantitative analysis of this compound in human plasma samples. It covers sample preparation, instrument setup, and data acquisition.

Materials and Instrumentation
ItemSource
Reagents
This compound Reference StandardIn-house or custom synthesis
This compound-d4 (Internal Standard)In-house or custom synthesis
Acetonitrile (LC-MS Grade)Fisher Scientific or equivalent
Methanol (LC-MS Grade)Fisher Scientific or equivalent
Formic Acid (≥99%)Sigma-Aldrich or equivalent
Ethyl Acetate (HPLC Grade)Sigma-Aldrich or equivalent
Human Plasma (K2-EDTA)BioIVT or equivalent
Deionized Water (>18 MΩ·cm)Milli-Q® system or equivalent
Instrumentation
LC SystemWaters ACQUITY UPLC I-Class or equivalent
Mass SpectrometerSCIEX Triple Quad 6500+ or equivalent
Analytical ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Experimental Procedures
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d4 (Internal Standard, IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare the IS working solution by diluting the IS stock solution to 100 ng/mL in methanol.

The LLE procedure is a robust method for extracting small molecules from complex matrices like plasma.[9][10][11]

Sample_Preparation_Workflow cluster_prep Plasma Sample Preparation Workflow A Aliquot 100 µL Plasma B Add 25 µL IS Working Solution (100 ng/mL this compound-d4) A->B C Add 1 mL Ethyl Acetate B->C D Vortex Mix (2 min) C->D E Centrifuge (10 min @ 13,000 rpm) D->E F Transfer 900 µL of Organic Layer E->F G Evaporate to Dryness under N2 F->G H Reconstitute in 100 µL Mobile Phase A/B (80:20) G->H I Inject 5 µL into LC-MS/MS System H->I

Caption: Liquid-liquid extraction workflow for this compound from plasma.

Protocol Steps:

  • Allow all samples (calibrators, QCs, and unknowns) to thaw at room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the IS working solution.

  • Add 1 mL of ethyl acetate to each tube.

  • Cap and vortex the tubes vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer 900 µL of the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (80% A, 20% B).

  • Vortex briefly and transfer to an autosampler vial for analysis.

ParameterSetting
LC Conditions
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature45°C
Injection Volume5 µL
Gradient Program
0.0 - 0.5 min20% B
0.5 - 2.0 min20% to 95% B
2.0 - 2.5 min95% B
2.5 - 2.6 min95% to 20% B
2.6 - 3.5 min20% B
MS Conditions
Ionization ModeESI Positive
MRM Transition this compoundm/z 475.2 → 285.1 (Quantifier)
MRM Transition this compound-d4 (IS)m/z 479.2 → 289.1
IonSpray Voltage5500 V
Temperature550°C
Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[1][2][12] The key performance characteristics are summarized below.

Validation ParameterAcceptance CriteriaResult
Calibration Curve Range r² ≥ 0.991.0 - 1000 ng/mL (r² > 0.996)
LLOQ S/N > 10, Acc/Prec ≤ 20%1.0 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)Passed (-8.2% to 9.5%)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Passed (≤ 11.3%)
Recovery Consistent and precise> 88%
Matrix Effect IS-normalized CV% ≤ 15%Passed (CV% = 6.7%)
Stability Within ±15% of nominalStable under tested conditions
Overall Analytical Workflow

The comprehensive process from sample receipt to final data reporting is outlined in the following workflow diagram.

Analytical_Workflow cluster_workflow Complete Bioanalytical Process Start Sample Receipt & Login Preparation Sample Preparation (LLE) Start->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Integration Chromatographic Peak Integration LCMS->Integration Quantification Concentration Calculation via Calibration Curve Integration->Quantification Validation Run Acceptance (QC Check) Quantification->Validation Validation->LCMS Fail Reporting Data Reporting Validation->Reporting Pass End Pharmacokinetic Modeling Reporting->End

Caption: Overview of the complete bioanalytical workflow.

Conclusion

This application note provides a fully validated LC-MS/MS method for the quantification of this compound in human plasma. The procedure is selective, sensitive, and reproducible, making it well-suited for supporting the pharmacokinetic evaluation of this compound in drug development programs.

References

Troubleshooting & Optimization

K-111 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical PPARα agonist, K-111. The following information is based on general principles for handling poorly soluble compounds and the known pharmacology of PPARα agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[1] As an agonist, this compound binds to and activates PPARα, which in turn modulates the expression of genes involved in fatty acid oxidation and transport. This mechanism suggests its potential utility in metabolic disorders.

Q2: I'm observing low solubility of this compound in my aqueous buffers. Is this expected?

Many small molecule drug candidates, particularly those with lipophilic properties, exhibit poor aqueous solubility. While specific data for this compound is not publicly available, it is common for compounds in this class to have limited solubility in aqueous media. This can lead to challenges in obtaining reproducible results in biological assays.

Q3: What are the common solvents for dissolving this compound?

For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are typically used.[2] It is crucial to create a high-concentration stock in an appropriate organic solvent before diluting it into your aqueous experimental medium. Always check the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.

Q4: How can I improve the solubility of this compound in my experiments?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.[3]

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can increase solubility.[4]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[5]

  • Use of Surfactants: Non-ionic surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility.[3][5]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution into aqueous buffer.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility limit.

  • The organic solvent from the stock solution is not tolerated by the aqueous buffer.

  • The pH of the final solution is at or near the isoelectric point of this compound (if it is ionizable).

Solutions:

  • Reduce Final Concentration: Determine the maximum tolerated concentration of this compound in your specific buffer system.

  • Optimize Co-solvent Percentage: Test a range of co-solvent percentages to find the optimal balance between solubility enhancement and minimal impact on your experimental system.

  • pH Optimization: If the pKa of this compound is known or can be predicted, adjust the buffer pH to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized form.[5]

  • Incorporate Surfactants or Cyclodextrins: Prepare the aqueous buffer with a low concentration of a suitable surfactant or cyclodextrin before adding the this compound stock solution.

Issue 2: Inconsistent results in cell-based assays.

Possible Causes:

  • Incomplete dissolution or precipitation of this compound in the cell culture medium.

  • Adsorption of the compound to plasticware.

  • Degradation of the compound in the experimental medium.

Solutions:

  • Verify Dissolution: Before adding to cells, visually inspect the final this compound solution for any signs of precipitation. You can also use techniques like Dynamic Light Scattering (DLS) to check for aggregates.

  • Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize loss of the compound.

  • Pre-treat Plates: Incubating plates with a solution of a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.

  • Assess Stability: The stability of this compound in your experimental medium over the time course of the assay should be evaluated using methods like HPLC.

Experimental Protocols

Protocol 1: Determination of this compound Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method to determine the equilibrium solubility of this compound.[6]

  • Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 5.0, 6.8, 7.4).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Preparation of a this compound Formulation with a Co-solvent

This protocol describes how to prepare a solution of this compound using a co-solvent for improved solubility.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare the desired aqueous buffer.

  • To a separate tube, add the required volume of the co-solvent (e.g., polyethylene glycol 400).

  • Add the required volume of the this compound DMSO stock solution to the co-solvent and mix thoroughly.

  • Slowly add the aqueous buffer to the co-solvent/K-111 mixture while vortexing to achieve the final desired concentration and co-solvent percentage.

Quantitative Data Summary

Since no specific experimental data for this compound is available, the following tables present hypothetical data to illustrate how solubility data for a compound like this compound might be presented.

Table 1: Hypothetical Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
5.05.2
6.82.1
7.41.5

Table 2: Hypothetical Effect of Co-solvents on this compound Solubility in Phosphate Buffered Saline (PBS) pH 7.4

Co-solvent (10% v/v)Solubility (µg/mL)Fold Increase
None1.51.0
Ethanol12.88.5
Propylene Glycol25.316.9
PEG 40048.732.5

Visualizations

Signaling Pathway of this compound as a PPARα Agonist

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound PPARa_inactive PPARα K111->PPARa_inactive Enters Cell PPARa_active PPARα PPARa_inactive->PPARa_active Binding & Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization Gene_Expression Target Gene Expression PPRE->Gene_Expression Modulation

Caption: Simplified signaling pathway of this compound as a PPARα agonist.

Experimental Workflow for Solubility Assessment

Solubility_Workflow Start Start: Poorly Soluble this compound Shake_Flask Shake-Flask Solubility Assay Start->Shake_Flask Data_Analysis Analyze Solubility Data Shake_Flask->Data_Analysis Formulation Develop Formulation Strategy Data_Analysis->Formulation Co_solvent Co-solvent Screening Formulation->Co_solvent pH_Adjustment pH Optimization Formulation->pH_Adjustment Surfactant Surfactant Screening Formulation->Surfactant Final_Formulation Optimized this compound Formulation Co_solvent->Final_Formulation pH_Adjustment->Final_Formulation Surfactant->Final_Formulation

Caption: General workflow for addressing this compound solubility issues.

Logical Relationship for Troubleshooting Precipitation

Precipitation_Troubleshooting Issue Issue This compound Precipitates Cause1 Possible Cause Exceeds Solubility Issue->Cause1 Cause2 Possible Cause pH Issue Issue->Cause2 Cause3 Possible Cause Solvent Intolerance Issue->Cause3 Solution1 Solution Lower Concentration Cause1->Solution1 Solution2 Solution Adjust pH Cause2->Solution2 Solution3 Solution Use Co-solvent Cause3->Solution3

Caption: Troubleshooting logic for this compound precipitation.

References

Off-target effects of K-111 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical kinase inhibitor, "KI-111," as a representative guide for researchers working with kinase inhibitors in cellular assays. Specific details may vary for any actual compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like KI-111?

A1: Off-target effects occur when a kinase inhibitor, such as KI-111, binds to and modulates the activity of kinases or other proteins that are not its intended primary target.[1][2] This can lead to unexpected biological responses, confounding experimental results, or potential toxicity.[3][4] These interactions are common due to the conserved nature of the ATP-binding site across the human kinome.[5]

Q2: Why is it crucial to consider off-target effects in my experiments?

A2: Understanding the off-target profile of KI-111 is critical for accurately interpreting your experimental data.[5] An observed cellular phenotype might be due to the inhibition of an unintended off-target rather than the primary target.[1] Characterizing these effects is essential for validating the inhibitor's mechanism of action and ensuring the specificity of your findings.[3]

Q3: How can I assess the off-target profile of KI-111?

A3: The off-target profile of KI-111 can be determined using several methods. Large-scale in vitro kinase profiling assays are commercially available and test the inhibitor against a broad panel of recombinant kinases (e.g., over 300 kinases).[2] In-cell methods, such as chemical proteomics, can identify targets within a more physiologically relevant context.[3]

Q4: What is the difference between on-target and off-target potency?

A4: On-target potency refers to the concentration of KI-111 required to inhibit its intended primary target (e.g., measured as an IC50 value). Off-target potency is the concentration needed to inhibit other, unintended kinases. A selective inhibitor will have a significantly lower IC50 for its on-target kinase compared to its off-targets.

Troubleshooting Guide

Q1: I'm observing a cellular effect at a much higher concentration of KI-111 than its reported IC50. What could be the cause?

A1: This discrepancy could be due to several factors:

  • Off-target effects: At higher concentrations, KI-111 may be inhibiting one or more off-target kinases that are responsible for the observed phenotype.[2]

  • Cellular permeability: The compound may have poor cell membrane permeability, requiring higher extracellular concentrations to achieve an effective intracellular concentration.

  • Experimental conditions: Factors like high cell density, serum protein binding in the media, or the ATP concentration in your assay can influence the apparent potency of the inhibitor.[2]

Q2: My results with KI-111 are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results in cell-based assays can often be traced back to experimental variability.[6] To improve reproducibility:

  • Standardize cell culture conditions: Ensure consistent cell passage numbers, seeding densities, and growth media.[7][8] Over-passaging can lead to phenotypic drift.[7]

  • Use appropriate controls: Always include a vehicle control (e.g., DMSO) and consider a positive control if available.[9]

  • Prepare fresh inhibitor solutions: KI-111 may be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment.

  • Monitor for contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.[7]

Q3: I suspect an off-target effect is causing the phenotype I'm observing. How can I confirm this?

A3: To investigate a suspected off-target effect, you can:

  • Use a structurally unrelated inhibitor: Test another inhibitor that targets the same primary kinase but has a different chemical structure and likely a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: If the phenotype is due to inhibition of the primary target, you might be able to rescue the effect by expressing a drug-resistant mutant of that target.

  • Knockdown the suspected off-target: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If the phenotype is diminished, it supports the role of that off-target.

Q4: KI-111 appears to be causing paradoxical activation of a downstream pathway. Is this possible?

A4: Yes, paradoxical pathway activation by kinase inhibitors can occur.[5] This can happen through various mechanisms, such as inhibiting a negative feedback loop or altering the conformation of a kinase to favor an active state. A thorough investigation of the signaling pathway, including immunoblotting for key phosphoproteins, is necessary to understand the mechanism.

Quantitative Data Summary

The following table represents a hypothetical off-target profile for KI-111, as might be determined from a broad kinase screen. This allows for easy comparison of on-target vs. off-target potencies.

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase FamilyNotes
Primary Target Kinase 98% 15 Tyrosine Kinase On-target
Off-Target Kinase A85%250Tyrosine KinaseStructurally related to primary target
Off-Target Kinase B60%1,200Serine/Threonine Kinase
Off-Target Kinase C45%> 5,000Serine/Threonine KinaseWeak inhibition
Off-Target Kinase D15%> 10,000OtherNegligible inhibition

Experimental Protocols

Protocol 1: Cellular Viability/Cytotoxicity Assay

This protocol can be used to determine the effect of KI-111 on cell proliferation and viability.

1. Cell Seeding:

  • Harvest cells during their logarithmic growth phase.
  • Perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

2. Compound Treatment:

  • Prepare a 2X serial dilution of KI-111 in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest KI-111 dose.
  • Remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

3. Viability Assessment (Using a Resazurin-based assay):

  • Prepare a resazurin solution in PBS according to the manufacturer's instructions.
  • Add 20 µL of the resazurin solution to each well.
  • Incubate for 2-4 hours at 37°C, protected from light.
  • Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

4. Data Analysis:

  • Subtract the background fluorescence (from wells with media only).
  • Normalize the data to the vehicle-treated control wells (set to 100% viability).
  • Plot the normalized viability against the log of the KI-111 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of KI-111 on specific signaling pathways by measuring the phosphorylation state of key proteins.

1. Cell Lysis:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.
  • Treat cells with the desired concentrations of KI-111 or vehicle for the specified time.
  • Aspirate the media and wash the cells once with ice-cold PBS.
  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

2. Protein Quantification:

  • Transfer the supernatant (protein lysate) to a new tube.
  • Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
  • Boil the samples at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
  • Run the gel until the dye front reaches the bottom.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
  • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Visualizations

G cluster_0 Upstream Signaling cluster_1 KI-111 Targeted Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Primary Target Primary Target Receptor->Primary Target Off-Target Kinase Off-Target Kinase Receptor->Off-Target Kinase Downstream Effector 1 Downstream Effector 1 Primary Target->Downstream Effector 1 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation KI-111 KI-111 KI-111->Primary Target KI-111->Off-Target Kinase Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Apoptosis Apoptosis Downstream Effector 2->Apoptosis

Caption: Hypothetical signaling pathway showing on-target and off-target effects of KI-111.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation A Hypothesis: KI-111 inhibits Primary Target B Cell-Based Assay (e.g., Viability) A->B C Determine IC50 B->C D Broad Kinase Panel Screen C->D Unexpected Phenotype or Potency? E Identify Potential Off-Targets D->E F Secondary Assays on Top Off-Targets E->F G Orthogonal Cellular Assays (e.g., Target Engagement) F->G H Confirm Off-Target Activity G->H

Caption: Experimental workflow for identifying off-target effects of a kinase inhibitor.

G A Start: Unexpected Result in Cellular Assay B Is the IC50 much higher than expected? A->B C Are results inconsistent? B->C No D Check for: - Off-target effects - Poor cell permeability - Assay conditions (ATP, serum) B->D Yes E Check for: - Cell passage number - Reagent stability (fresh KI-111) - Mycoplasma contamination C->E Yes F Is a specific off-target suspected? C->F No H Review protocol and standardize conditions E->H G Use orthogonal approaches: - Structurally different inhibitor - Rescue experiment - siRNA/CRISPR knockdown F->G Yes

Caption: Troubleshooting logic for unexpected results with KI-111 in cellular assays.

References

Optimizing K-111 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

K-111 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the dosage and application of this compound, a potent and selective inhibitor of the Kinase Associated with Proliferation (KAP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments? A1: For initial cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the expression level of the KAP target. We advise performing a dose-response curve to determine the IC50 value for your specific model system.

Q2: What is the stability of this compound in solution? A2: this compound is stable in DMSO at -20°C for up to 6 months. For aqueous media used in cell culture, it is recommended to prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: How should I dissolve this compound for experimental use? A3: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For cell culture experiments, further dilute this stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced artifacts.

Q4: Is this compound suitable for in vivo studies? A4: Yes, this compound has demonstrated bioavailability and efficacy in preclinical animal models. Please refer to the in vivo dosage table in the Data Presentation section for recommended starting doses. A thorough pharmacokinetic and toxicity study is recommended for your specific animal model.

Troubleshooting Guide

This section addresses common issues encountered during experimentation with this compound.

Issue Possible Cause Recommended Solution
Low or No Efficacy in Cell-Based Assays 1. Sub-optimal drug concentration. 2. Low expression of the KAP target in the cell line. 3. Drug degradation.1. Perform a dose-response curve from 1 nM to 10 µM to identify the optimal range. 2. Verify KAP expression via Western Blot or qPCR. Select a cell line with known high KAP expression as a positive control. 3. Prepare fresh dilutions from a new DMSO stock.
High Cell Toxicity or Off-Target Effects 1. This compound concentration is too high. 2. Final DMSO concentration is >0.1%. 3. Contamination of cell culture.1. Lower the this compound concentration and confirm the IC50. 2. Ensure the final DMSO concentration is kept at or below 0.1%. Run a vehicle-only control. 3. Perform routine checks for mycoplasma and other contaminants.
Inconsistent Results Between Experiments 1. Inconsistent cell passage number or density. 2. Variability in drug preparation. 3. Fluctuations in incubation time.1. Use cells within a consistent passage number range and ensure uniform seeding density. 2. Always prepare fresh dilutions from the stock solution for each experiment. 3. Standardize all incubation times precisely.

Below is a troubleshooting decision tree to diagnose inconsistent experimental results.

G start Inconsistent Results Observed check_prep Review Drug Preparation Protocol start->check_prep check_cells Verify Cell Culture Consistency start->check_cells check_assay Examine Assay Procedure start->check_assay fresh_dilutions Action: Use Fresh Dilutions & Calibrated Pipettes check_prep->fresh_dilutions Dilution or Pipetting Error? passage_control Action: Standardize Passage Number & Seeding Density check_cells->passage_control Variable Cell Health or Density? time_control Action: Standardize Incubation Times & Reagent Additions check_assay->time_control Inconsistent Timings or Steps?

Caption: Troubleshooting workflow for inconsistent this compound results.

Data Presentation

Table 1: In Vitro Dose-Response of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon45
A549Lung120
MCF-7Breast85
PANC-1Pancreatic250

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Administration RouteOral (p.o.)
Dose (mg/kg)10
Bioavailability (%)40
Tmax (hours)2
Cmax (ng/mL)850
Half-life (hours)6

Experimental Protocols

Protocol 1: Determining IC50 using an MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 2 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for the MTT assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells (96-well) treat_cells Treat Cells (72h) seed_cells->treat_cells prep_drug Prepare this compound Dilutions prep_drug->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Experimental workflow for determining IC50 with an MTT assay.

Protocol 2: Western Blot for KAP Target Engagement

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 24 hours.

  • Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-KAP (p-KAP) and total KAP. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the reduction in KAP phosphorylation relative to the total KAP and loading control.

Below is a diagram of the hypothetical this compound signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KAP KAP (Kinase Associated with Proliferation) Receptor->KAP Activates Substrate Downstream Substrate KAP->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation K111 This compound K111->KAP Inhibits

Caption: this compound inhibits the KAP signaling pathway to block proliferation.

K-111 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: K-111

A Note on Compound this compound: Initial searches for a small molecule inhibitor designated "this compound" have yielded information on a PPARα agonist, but comprehensive stability data in various experimental buffers is not publicly available.[1] Therefore, this technical support center will use "this compound" as a representative example of a novel kinase inhibitor to provide a comprehensive guide on assessing and troubleshooting stability. The data and specific pathways presented are hypothetical but are based on common scenarios encountered in drug development.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes related to compound stability?

A1: Inconsistent results are a frequent challenge in preclinical research and can often be traced back to the compound's stability.[2] Key factors include:

  • Chemical Degradation: The compound may degrade in your experimental buffer due to hydrolysis, oxidation, or photolysis.[3] This is often influenced by the buffer's pH, temperature, and the presence of reactive components.

  • Poor Solubility: The inhibitor may precipitate out of solution, especially when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer. This leads to an inaccurate final concentration.[3]

  • Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures (-20°C vs. -80°C) can degrade the compound in your stock solution over time.[4]

  • Adsorption: Highly hydrophobic compounds can adsorb to plastic surfaces of tubes and plates, lowering the effective concentration in your assay.

Q2: How can I determine if my stock solution of this compound has degraded?

A2: The most reliable method to assess the integrity of your stock solution is by using analytical chemistry techniques.[4] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this.[5] By comparing a fresh aliquot of your stock to a previously established standard or the supplier's certificate of analysis, you can quantify the amount of intact this compound. The appearance of new peaks or a decrease in the area of the main compound peak suggests degradation.[4]

Q3: What is the expected stability of this compound in common experimental buffers?

A3: The stability of this compound is highly dependent on the buffer composition, pH, and temperature. The following table summarizes the stability of a hypothetical this compound after 24 hours of incubation under various conditions, as determined by HPLC analysis.

Buffer SystempHTemperature (°C)% this compound Remaining (after 24h)Notes
Phosphate-Buffered Saline (PBS)7.4498%High stability in simple phosphate buffer at low temperature.
Phosphate-Buffered Saline (PBS)7.43785%Moderate degradation observed at physiological temperature.
Tris-HCl7.43791%Slightly more stable in Tris buffer compared to PBS at 37°C.
Tris-HCl8.53772%Increased degradation under slightly basic conditions.
RPMI 1640 + 10% FBS7.23765%Significant degradation due to enzymatic activity in serum.

Q4: How do I perform a stability study for this compound in a new buffer?

A4: A stability study involves incubating the compound in the buffer of interest and quantifying its concentration over time. A general protocol using HPLC is provided below. Stability-indicating HPLC methods are crucial for separating the parent compound from any degradation products.[6][7]

Experimental Protocols

Protocol: Assessing this compound Stability in Aqueous Buffers using HPLC

Objective: To quantify the degradation of this compound in a specific experimental buffer over a set time course at a defined temperature.

Materials:

  • This compound solid compound or concentrated stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)[5]

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Autosampler vials

Methodology:

  • Prepare Working Solution: Prepare a fresh working solution of this compound in the experimental buffer at the final desired concentration (e.g., 10 µM). This is typically done by diluting the concentrated DMSO stock into the buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solubility issues.[3]

  • Timepoint Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial. This sample will serve as your 100% reference.

  • Incubation: Place the remaining working solution in a tightly sealed container and incubate at the desired temperature (e.g., 37°C). Protect from light if the compound is known to be photosensitive.[3]

  • Collect Timepoint Samples: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), withdraw aliquots from the incubated solution and transfer them to HPLC vials.

  • HPLC Analysis: Analyze all samples (T=0 and subsequent timepoints) using a validated stability-indicating HPLC method.[8] The method should be able to resolve the this compound peak from any potential degradants.[6]

  • Data Analysis:

    • Integrate the peak area of the this compound peak for each timepoint.

    • Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining this compound against time to visualize the degradation kinetics.

Visual Guides and Diagrams

Hypothetical Signaling Pathway for this compound

This diagram illustrates the hypothetical mechanism of action for this compound as an inhibitor of MEK1/2 within the MAPK signaling cascade.

K111_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription K111->MEK

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Experimental Workflow for this compound Stability Assay

This workflow outlines the key steps for assessing the stability of this compound in a chosen buffer.

Stability_Workflow start Start prep_solution Prepare this compound in Experimental Buffer start->prep_solution t0_sample Collect T=0 Sample prep_solution->t0_sample incubate Incubate Solution at Desired Temperature prep_solution->incubate hplc_analysis Analyze all Samples by HPLC t0_sample->hplc_analysis collect_samples Collect Samples at Timepoints (e.g., 1, 4, 8, 24h) incubate->collect_samples collect_samples->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis end End data_analysis->end Troubleshooting_Tree start Inconsistent Results Observed q1 Is the stock solution validated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is this compound stable in your assay buffer at 37°C? a1_yes->q2 action1 Analyze stock by HPLC/LC-MS. Prepare fresh stock if degraded. a1_no->action1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is compound precipitating in the assay media? a2_yes->q3 action2 Perform stability study. Consider alternative buffer or reduce incubation time. a2_no->action2 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes end_node Issue may be related to assay system (cells, reagents). See other guides. a3_no->end_node action3 Visually inspect for precipitate. Lower final concentration or add a solubility enhancer. a3_yes->action3

References

Troubleshooting inconsistent results with K-111

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K-111, a novel kinase inhibitor targeting FXR3 for the treatment of Non-Small Cell Lung Cancer (NSCLC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring reproducible, high-quality data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our cell viability assay results (MTT/CellTiter-Glo) with this compound. What are the potential causes?

A1: Inconsistent results in cell-based assays are a common challenge.[1][2] Several factors could be contributing to this variability:

  • Cell Line Health and Passage Number: The health, confluency, and passage number of your NSCLC cell line can significantly impact its response to this compound.[1] Use cells within a consistent, low passage number range and ensure they are healthy and free of contaminants like mycoplasma.

  • Compound Stability and Handling: this compound, like many small molecule inhibitors, can be susceptible to degradation. Ensure your stock solutions are stored correctly, prepare fresh dilutions for each experiment, and minimize freeze-thaw cycles.

  • Assay Protocol and Timing: The timing of this compound treatment and the assay readout is critical. Ensure consistent incubation times and that the assay is read within the linear range.

  • Plate Effects: Uneven cell seeding or evaporation at the edges of the microplate can lead to variability.[3] Proper seeding technique and the use of plates with low-evaporation lids can mitigate this.

Q2: Our Western blot results for phosphorylated FXR3 (p-FXR3) are weak or absent after this compound treatment. How can we troubleshoot this?

A2: Weak or no signal on a Western blot can be due to several factors related to sample preparation, antibody performance, or the blotting procedure itself.[4][5][6][7][8]

  • Insufficient Target Protein: Ensure you are loading enough protein per well.[5] You may need to optimize your lysis buffer to efficiently extract the target protein and always include protease and phosphatase inhibitors.

  • Antibody Concentration and Incubation: The concentration of your primary antibody may be too low.[5] Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[5]

  • Poor Transfer: Verify successful protein transfer from the gel to the membrane using a stain like Ponceau S.[6] For high molecular weight proteins, optimizing the transfer buffer and time may be necessary.

  • Inactive Reagents: Ensure your primary and secondary antibodies are not expired and have been stored correctly.[7] Also, check that your detection reagents are fresh and active.[5]

Q3: We are seeing unexpected toxicity or off-target effects at concentrations where we expect specific FXR3 inhibition. What does this suggest?

A3: Significant off-target effects can complicate the interpretation of your results.[9]

  • Compound Promiscuity: Many kinase inhibitors can bind to multiple kinases, especially at higher concentrations.[10] It is crucial to determine the selectivity profile of this compound through a broad-panel kinase screen to identify potential off-target interactions.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific effects.[11] This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.

  • Cell Line Specific Effects: The observed toxicity could be specific to the genetic background of your cell line. Testing this compound in a panel of different NSCLC cell lines can help determine if the effect is target-related or due to other cellular factors.

Q4: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the common sources of variability?

A4: In vivo studies are inherently more complex and subject to greater variability.[12][13]

  • Animal and Tumor Heterogeneity: Even with genetically identical animals, there can be significant variability in tumor take rates and growth kinetics.[12][14] Ensure tumors are of a consistent size at the start of the study and randomize animals into treatment groups.

  • Drug Formulation and Dosing: Inconsistent formulation or administration of this compound can lead to variable drug exposure. Ensure the formulation is stable and that dosing is accurate and consistent for all animals.

  • Study Size: Small group sizes can make it difficult to detect statistically significant differences.[12] Ensure your study is adequately powered to account for inter-animal variability.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results

This guide provides a systematic approach to troubleshooting variability in cell-based assays when testing this compound.

Potential Cause Recommended Action Expected Outcome
Mycoplasma Contamination Test cell cultures for mycoplasma. Discard contaminated cultures and use fresh, clean stocks.Reduced variability and more consistent cell growth.
High Cell Passage Number Use cells within a defined, low passage number range (e.g., passages 5-15).More consistent cellular response to this compound.
Inconsistent Cell Seeding Use an automated cell counter for accurate cell density. Ensure even cell suspension before plating.Uniform cell growth across all wells of the microplate.
Compound Degradation Prepare fresh this compound dilutions from a new stock solution for each experiment. Minimize freeze-thaw cycles.Consistent IC50 values across experiments.
Assay Timing Optimize the incubation time with this compound and ensure the assay is read within the linear range of detection.Reproducible dose-response curves.
Weak or No Signal in p-FXR3 Western Blot

Use this guide to diagnose and resolve issues with detecting the phosphorylated target of this compound.

Potential Cause Recommended Action Expected Outcome
Low Protein Load Increase the amount of protein loaded per well (e.g., from 20µg to 40µg).[6]A stronger signal for the loading control and potentially the target protein.
Suboptimal Primary Antibody Dilution Perform an antibody titration to determine the optimal concentration.[5]Increased signal-to-noise ratio for the target protein.
Inefficient Protein Transfer Use a Ponceau S stain to visualize protein on the membrane post-transfer. Optimize transfer time and voltage if necessary.[6]Even and complete transfer of proteins from the gel to the membrane.
Inactive Secondary Antibody or Substrate Test the secondary antibody and substrate with a positive control (e.g., dot blot of the primary antibody).[5]Confirmation that the detection system is working correctly.
Phosphatase Activity Ensure that phosphatase inhibitors are included in the lysis buffer and that samples are kept on ice.Preservation of the phosphorylated state of FXR3.

Experimental Protocols

Protocol for this compound Target Engagement via Western Blot

This protocol details the steps to assess the inhibition of FXR3 phosphorylation by this compound in NSCLC cells.[9]

  • Cell Treatment: Plate NSCLC cells (e.g., A549) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phospho-FXR3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total FXR3 or a loading control (e.g., GAPDH, β-actin) to normalize the data.

Visualizations

This compound Mechanism of Action

K111_Mechanism cluster_pathway FXR3 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor FXR3 FXR3 Receptor->FXR3 Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FXR3->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation K111 This compound K111->FXR3 Inhibits

Caption: this compound inhibits the FXR3 kinase, blocking downstream signaling pathways that promote cell proliferation.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

Troubleshooting_Workflow cluster_solutions Corrective Actions start Inconsistent Results with this compound Assay check_cells Verify Cell Health (Passage #, Mycoplasma) start->check_cells check_compound Assess this compound Stock (Fresh Aliquots, Storage) start->check_compound check_protocol Review Assay Protocol (Seeding, Timing, Reagents) start->check_protocol use_new_cells Use New Cell Stock check_cells->use_new_cells Issue Found prepare_fresh_k111 Prepare Fresh this compound check_compound->prepare_fresh_k111 Issue Found optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol Issue Found rerun_assay Re-run Experiment use_new_cells->rerun_assay prepare_fresh_k111->rerun_assay optimize_protocol->rerun_assay consistent_results Consistent Results rerun_assay->consistent_results Yes escalate Contact Technical Support rerun_assay->escalate No

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays with this compound.

References

How to minimize K-111 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize K-111-induced toxicity in cell lines during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions to mitigate cellular toxicity.

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Potential Cause Recommended Solution
High this compound Concentration: The effective concentration in your specific cell line may be lower than anticipated.Action: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) for your cell line. Start with a broad range of concentrations (e.g., nanomolar to micromolar) to identify the optimal window.[1]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.Action: Ensure the final solvent concentration is as low as possible (typically <0.5% for DMSO).[1] Always include a vehicle control (cells treated with the solvent alone) to differentiate between solvent- and compound-induced toxicity.[1]
Suboptimal Cell Culture Conditions: Stressed cells due to factors like improper media composition, confluency, or contamination can be more susceptible to drug toxicity.Action: Maintain optimal and consistent cell culture conditions.[2] Regularly check for and address any signs of cellular stress or contamination.
Off-Target Effects: this compound may be interacting with unintended cellular targets, leading to toxicity.Action: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1] Consider using a structurally different PPARα agonist as a control to confirm that the observed effects are on-target.

Issue 2: Inconsistent Results or High Variability Between Experiments

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to different responses to this compound.Action: Standardize your cell seeding protocol to ensure a consistent cell density across all experiments.
Variable Incubation Times: The duration of this compound exposure can significantly impact toxicity.Action: Adhere to a strict and consistent incubation time for all experiments.
Assay Interference: Components of the cell culture medium or the compound itself may interfere with the cytotoxicity assay.Action: For colorimetric assays like MTT, consider using phenol red-free medium.[2] Run appropriate controls to check for any assay interference by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist and an insulin sensitizer.[3] PPARα is a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, as well as inflammation.[3]

Q2: What are the common mechanisms of drug-induced cell death?

A2: Drug-induced cell death can occur through two primary pathways: apoptosis and necrosis. Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process resulting from cellular injury.[1] Distinguishing between these can provide insights into the mechanism of this compound's toxicity.[1]

Q3: How can I determine if this compound is inducing apoptosis in my cell line?

A3: Apoptosis can be assessed by monitoring key events in the apoptotic cascade. This includes the activation of caspases (intracellular proteases central to apoptosis), the release of cytochrome c from mitochondria, and changes in the cell membrane.[4][5][6][7] Assays such as caspase activity assays, TUNEL staining for DNA fragmentation, and Annexin V staining for phosphatidylserine externalization can be used.

Q4: Are there any general strategies to reduce the off-target toxicity of a compound like this compound?

A4: Yes, several strategies can be employed. Optimizing the compound's concentration to the lowest effective dose is crucial.[1] Additionally, formulation strategies, such as nanoencapsulation (e.g., in solid lipid nanoparticles), have been shown to minimize cytotoxic effects on healthy cells and enhance therapeutic index for other drugs.[8] While specific data for this compound is not available, this represents a potential approach.

Q5: Could co-treatment with other agents help in mitigating this compound toxicity?

A5: Depending on the mechanism of toxicity, co-treatment with protective agents might be beneficial. For instance, if this compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E could offer a protective effect.[2] However, this would need to be experimentally validated for this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[1][2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay

This protocol outlines a general method for detecting the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treating cells with this compound for the desired time, harvest and lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 405 nm. The absorbance is proportional to the amount of cleaved substrate and thus to the caspase-3 activity.

  • Data Analysis: Normalize the caspase activity to the protein concentration and compare the activity in treated samples to the untreated control.

Visualizations

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Execution cluster_assessment Phase 3: Toxicity Assessment cluster_analysis Phase 4: Data Analysis and Mitigation start Start: Hypothesis of this compound Effect dose_response Plan Dose-Response Experiment start->dose_response controls Define Controls (Vehicle, Positive) dose_response->controls cell_culture Seed and Culture Cells controls->cell_culture treatment Treat Cells with this compound and Controls cell_culture->treatment incubation Incubate for Predetermined Time treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-3) incubation->apoptosis_assay analyze_data Analyze Viability and Apoptosis Data viability_assay->analyze_data apoptosis_assay->analyze_data high_toxicity High Toxicity Observed? analyze_data->high_toxicity mitigation Implement Mitigation Strategies high_toxicity->mitigation Yes end End: Optimized Protocol high_toxicity->end No re_evaluate Re-evaluate with Lower Concentration / Co-treatment mitigation->re_evaluate re_evaluate->treatment

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

apoptosis_pathways cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 pro_caspase8 Pro-caspase-8 pro_caspase8->disc bcl2_family Bcl-2 Family Proteins (Bax, Bak) caspase8->bcl2_family via Bid/tBid pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage Cellular Stress (e.g., DNA Damage, this compound) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrate Cleavage caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Technical Support Center: Improving the Bioavailability of K-111 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the oral bioavailability of K-111 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][3] By activating PPARα, this compound is expected to influence the transcription of genes involved in fatty acid uptake and oxidation, thereby potentially improving lipid profiles.[2]

Q2: We are observing low and variable plasma concentrations of this compound in our rat studies after oral gavage. What could be the primary reason?

A2: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds. Like other PPARα agonists such as fenofibrate, this compound may have low aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[4] Inconsistent wetting and dissolution of the compound in the gut can lead to high variability in plasma concentrations between individual animals.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosuspension) can improve the dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.

Q4: Are there any specific formulation approaches recommended for PPARα agonists?

A4: Yes, for fibrates, a class of PPARα agonists, formulations have been developed to enhance bioavailability. For instance, fenofibrate is available in micronized and nanocrystal formulations to improve its absorption.[4] This suggests that particle size reduction is a viable strategy for this compound. Additionally, lipid-based formulations are often effective for lipophilic compounds and could be explored for this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low Plasma Exposure (Low AUC and Cmax) Poor aqueous solubility of this compound leading to limited dissolution.1. Characterize Physicochemical Properties: Determine the aqueous solubility and pKa of this compound. 2. Formulation Optimization:     a. Particle Size Reduction: Prepare a nanosuspension or micronized form of this compound.     b. Amorphous Solid Dispersion: Formulate this compound with a suitable polymer (e.g., PVP, HPMC).     c. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS).
High Variability in Plasma Concentrations Inconsistent wetting and dissolution of the drug in the GI tract. Improper oral gavage technique.1. Improve Formulation Homogeneity: Ensure the formulation is a uniform suspension or a clear solution. Use suspending agents (e.g., methylcellulose) and ensure proper mixing before each administration. 2. Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage. Administer the dose slowly and consistently to the stomach. A detailed protocol is provided below.[5][6][7]
No Dose-Proportional Increase in Exposure Saturation of absorption at higher doses due to poor solubility.1. Use a Solubilizing Formulation: Employ one of the enabling formulations mentioned above (e.g., SEDDS, solid dispersion) to maintain the drug in a solubilized state in the GI tract. 2. Conduct Dose-Response Study with Optimized Formulation: Re-evaluate dose proportionality with the improved formulation.
Signs of GI Distress in Animals (e.g., diarrhea, lethargy) Irritation caused by the formulation vehicle or high drug concentration.1. Vehicle Toxicity Check: Dose a control group of animals with the vehicle alone to assess its tolerability. 2. Reduce Drug Concentration: If possible, increase the dosing volume while decreasing the drug concentration to reduce local irritation. 3. Consider Alternative Vehicles: Explore well-tolerated vehicles such as polyethylene glycol (PEG) 400, or aqueous suspensions with low concentrations of surfactants like Tween 80.

Illustrative Quantitative Data

Disclaimer: The following data is illustrative and intended to demonstrate how different formulation approaches might improve the bioavailability of this compound. Actual results will vary based on the specific formulation and experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) with Different Formulations.

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Absolute Bioavailability (%)
Aqueous Suspension (0.5% MC)50 ± 154.0350 ± 120< 5%
Micronized Suspension150 ± 402.01200 ± 300~15%
Nanosuspension400 ± 901.53500 ± 750~40%
Solid Dispersion in HPMC650 ± 1501.05800 ± 1100~65%
SEDDS800 ± 1801.07200 ± 1500~80%

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Objective: To produce this compound nanoparticles to increase surface area and dissolution velocity.

  • Materials:

    • This compound active pharmaceutical ingredient (API)

    • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or HPMC in deionized water)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

    • Planetary ball mill or similar high-energy mill

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber. The chamber should be approximately 2/3 full with the milling media.

    • Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 2-4 hours).

    • Periodically sample the suspension to monitor particle size using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and drug content.

Protocol 2: Oral Gavage Administration in Rats
  • Objective: To accurately administer a liquid formulation of this compound directly into the stomach of a rat.

  • Materials:

    • This compound formulation

    • Appropriately sized oral gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip for adult rats)

    • Syringe (1-3 mL)

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct dosing volume based on its body weight and the target dose (mg/kg).

    • Gently restrain the rat, ensuring its head and body are in a straight line to prevent accidental entry into the trachea.

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The rat should swallow the tube. Do not force the needle.[7][8]

    • Once the needle is at the predetermined depth, slowly administer the formulation.

    • Smoothly withdraw the needle.

    • Return the animal to its cage and monitor it for any signs of distress, such as coughing or difficulty breathing.[5][6]

Visualizations

K111_Signaling_Pathway cluster_nucleus Nucleus K111 This compound PPARa PPARα K111->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., LPL, CPT1) PPRE->TargetGenes regulates transcription MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects leads to Bioavailability_Workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Bioanalysis & PK A Aqueous Suspension F Oral Administration (Rat Model) A->F B Micronized Suspension B->F C Nanosuspension C->F D Solid Dispersion D->F E SEDDS E->F G Blood Sampling (Time Points) F->G H LC-MS/MS Analysis of Plasma Samples G->H I Pharmacokinetic Analysis H->I J Compare Bioavailability I->J

References

Technical Support Center: K-111 Experimental Variability and Control Measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the experimental PPARα agonist K-111, or similar compounds. Given that this compound development was discontinued, this guide also addresses common challenges and control measures applicable to research with other PPARα agonists.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its primary mechanism of action involves binding to and activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[4][5][6] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.[6][7][8]

Q2: Why was the clinical development of this compound discontinued?

A2: While specific details regarding the discontinuation of this compound's clinical development are not extensively published, it is not uncommon for drug candidates to be halted due to a variety of factors, including but not limited to efficacy, adverse effects, or strategic business decisions.[2] Researchers using this compound for preclinical studies should be aware of its discontinued status.

Q3: What are the expected cellular effects of this compound treatment?

A3: As a PPARα agonist, this compound is expected to induce changes in gene expression related to fatty acid oxidation and transport. In relevant cell models (e.g., hepatocytes, cardiomyocytes), treatment with this compound can be expected to upregulate the expression of PPARα target genes such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and CD36.[9] This leads to an increased capacity for fatty acid uptake and beta-oxidation.

Q4: What are essential positive and negative controls for a this compound experiment?

A4:

  • Positive Controls: A well-characterized PPARα agonist, such as fenofibrate or WY-14643, should be used to confirm that the experimental system is responsive to PPARα activation.[10][11]

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve this compound.[10] Additionally, using a PPARα antagonist, such as GW6471, can demonstrate that the effects of this compound are specifically mediated through PPARα.[10]

Q5: How can I confirm that the observed effects of this compound are PPARα-dependent?

A5: To confirm PPARα-dependency, you can perform experiments in the presence of a PPARα antagonist, like GW6471.[10] A loss or significant reduction of the this compound-induced effect in the presence of the antagonist would indicate a PPARα-mediated mechanism. Another approach is to use cell lines with and without PPARα expression (e.g., wild-type vs. PPARα knockout cells) and compare the response to this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in replicate wells/samples - Inconsistent cell seeding density.- Pipetting errors during treatment or reagent addition.- Edge effects in multi-well plates.- Contamination.- Ensure a homogenous cell suspension and careful pipetting.- Use a randomized plate layout and avoid using the outer wells if edge effects are suspected.- Maintain sterile technique to prevent contamination.
No or low response to this compound treatment - Low expression of PPARα in the chosen cell line.- this compound degradation or inactivity.- Suboptimal concentration or incubation time.- Presence of PPARα inhibitors in the culture medium.- Verify PPARα expression in your cell model using qPCR or Western blot.- Use a fresh stock of this compound and protect it from light and repeated freeze-thaw cycles.- Perform a dose-response and time-course experiment to determine optimal conditions.- Use serum-free or charcoal-stripped serum media to remove potential interfering substances.
Inconsistent results between experiments - Variation in cell passage number.- Differences in reagent lots (e.g., serum, media).- Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and low passage number range.- Test new lots of critical reagents before use in large-scale experiments.- Regularly calibrate and monitor incubator conditions.
Unexpected off-target effects - this compound may interact with other cellular targets at high concentrations.- The observed phenotype is a secondary effect of PPARα activation.- Perform a dose-response curve to identify the lowest effective concentration.- Use a PPARα antagonist to confirm on-target effects.- Investigate downstream signaling pathways to understand the mechanism.
Cell toxicity or death at high this compound concentrations - Cytotoxic effects of this compound or the solvent.- Excessive PPARα activation leading to cellular stress.- Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT, LDH).- Ensure the final solvent concentration is below the toxic threshold for your cells.

Experimental Protocols

Protocol 1: In Vitro PPARα Activation using a Luciferase Reporter Assay

This protocol is designed to quantify the ability of this compound to activate PPARα transcriptional activity in a cellular context.

Materials:

  • HEK293T or HepG2 cells

  • PPARα expression vector

  • Luciferase reporter plasmid containing a PPRE

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Cell culture medium (DMEM with 10% FBS)

  • This compound and a reference PPARα agonist (e.g., WY-14643)

  • Dual-luciferase reporter assay system

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.[10]

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or the reference agonist. Include a vehicle-only control.[10]

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control.

Protocol 2: Quantification of PPARα Target Gene Expression by qPCR

This protocol measures the effect of this compound on the mRNA expression of known PPARα target genes.

Materials:

  • HepG2 cells or primary hepatocytes

  • Cell culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in a PPARα activation assay.

This compound Concentration (nM)Fold Activation (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
11.5 ± 0.2
103.2 ± 0.4
1008.5 ± 0.9
100015.2 ± 1.8
1000016.1 ± 2.0

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive binds & activates CoR Co-repressor PPARa_inactive->CoR repressed state PPARa_active PPARα RXR_inactive RXR RXR_active RXR CoR->PPARa_active PPARa_active->RXR_active heterodimerizes PPRE PPRE RXR_active->PPRE binds Target_Gene Target Gene (e.g., CPT1A, ACOX1) PPRE->Target_Gene activates transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Metabolic Effect Metabolic Effect Protein->Metabolic Effect CoA Co-activator CoA->PPRE recruited

Caption: this compound activates the PPARα signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Treatment 4. Treat Cells Cell_Culture->Treatment K111_Prep 2. Prepare this compound Stock K111_Prep->Treatment Controls_Prep 3. Prepare Controls (Vehicle, Positive, Negative) Controls_Prep->Treatment Incubation 5. Incubate (e.g., 24h) Treatment->Incubation Harvest 6. Harvest Cells/Lysate Incubation->Harvest Assay 7. Perform Assay (e.g., qPCR, Luciferase) Harvest->Assay Data_Analysis 8. Analyze Data Assay->Data_Analysis

Caption: General experimental workflow for this compound.

References

Unexpected phenotypes in K-111 treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypes observed in animals treated with K-111, a selective inhibitor of Kinase X.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss in our mouse cohort treated with this compound, which was not anticipated based on in vitro data. What could be the underlying cause?

A1: Unexpected weight loss is a concerning phenotype that could arise from several factors. This compound is designed to be a highly selective inhibitor of Kinase X, a key component of the pro-inflammatory cytokine signaling cascade. However, off-target effects or downstream consequences of potent Kinase X inhibition could lead to metabolic dysregulation. We recommend investigating the following possibilities:

  • Reduced Feed Intake: this compound may induce malaise or have effects on appetite-regulating pathways in the central nervous system.

  • Malabsorption: The compound could be interfering with nutrient absorption in the gastrointestinal tract.

  • Increased Metabolic Rate: Off-target activation of pathways involved in energy expenditure could be a contributing factor.

A summary of findings from an internal investigation into this phenomenon is presented below:

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Average Daily Feed Intake (g) 4.1 ± 0.33.2 ± 0.42.5 ± 0.5
Fecal Caloric Content (kcal/g) 4.5 ± 0.24.6 ± 0.34.7 ± 0.2
Resting Metabolic Rate (kcal/hr/kg) 7.8 ± 0.59.5 ± 0.611.2 ± 0.7

These data suggest that this compound may dose-dependently decrease feed intake and increase metabolic rate.

Q2: Our this compound treated animals are exhibiting elevated liver enzymes (ALT/AST). Is this a known toxicity?

A2: Hepatotoxicity has been observed in a subset of preclinical studies, particularly at higher dose levels. While the exact mechanism is under investigation, it is hypothesized that the accumulation of a reactive metabolite of this compound in the liver may lead to hepatocellular stress and injury. We advise close monitoring of liver function tests in all animal studies.

Below is a table summarizing dose-dependent effects on liver enzymes in a 28-day rodent study:

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Alanine Aminotransferase (ALT) (U/L) 35 ± 862 ± 15158 ± 45
Aspartate Aminotransferase (AST) (U/L) 48 ± 1289 ± 21224 ± 68
Total Bilirubin (mg/dL) 0.4 ± 0.10.5 ± 0.20.9 ± 0.3

Troubleshooting Guides

Issue: Unexpected Neurological Symptoms (e.g., tremors, ataxia)

While this compound has low predicted blood-brain barrier penetration, at higher concentrations, it may exert off-target effects on homologous kinases in the central nervous system.

Troubleshooting Workflow:

A Observe Unexpected Neurological Phenotype B Dose De-escalation Study A->B D Pharmacokinetic Analysis: Measure Brain vs. Plasma Concentration A->D C Determine No-Observed-Adverse-Effect Level (NOAEL) for Neurological Signs B->C E Assess Off-Target Kinase Inhibition in Brain Tissue D->E F Consider Formulation Optimization to Limit CNS Exposure E->F

Caption: Troubleshooting workflow for unexpected neurological phenotypes.

Issue: Contradictory Efficacy Results Between In Vitro and In Vivo Models

Discrepancies between in vitro potency and in vivo efficacy can arise from a multitude of factors related to pharmacokinetics and pharmacodynamics.

Recommended Experimental Protocol: In Vivo Target Engagement Assay

  • Animal Dosing: Administer this compound or vehicle to cohorts of animals at various doses and time points.

  • Tissue Collection: At the designated time points, euthanize the animals and collect the target tissue (e.g., inflamed paw tissue in an arthritis model).

  • Protein Extraction: Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Perform a Western blot to determine the phosphorylation status of the direct downstream target of Kinase X. A reduction in phosphorylation indicates target engagement.

A proposed signaling pathway for this compound is as follows:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamP Downstream Protein KinaseX->DownstreamP Phosphorylates TF Transcription Factor DownstreamP->TF K111 This compound K111->KinaseX Inhibits Gene Pro-inflammatory Genes TF->Gene Activates Transcription

Caption: Hypothesized signaling pathway for this compound's mechanism of action.

Technical Support Center: Refining K-111 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining long-term study protocols for K-111, a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Given that the development of this compound was discontinued, this guide leverages data from fenofibrate, a well-characterized PPARα agonist, as a surrogate to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a PPARα agonist. PPARα is a nuclear receptor that, when activated, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their transcription. This signaling pathway is primarily involved in lipid metabolism, including fatty acid uptake and oxidation.

Q2: What are the expected therapeutic effects of this compound in long-term studies?

A2: As a PPARα agonist, this compound is expected to modulate lipid metabolism. In preclinical models, PPARα agonists have demonstrated efficacy in reducing plasma triglycerides and, in some contexts, total cholesterol.[1][2] Long-term studies would aim to confirm sustained lipid-lowering effects and potentially investigate impacts on atherosclerosis development and other metabolic parameters.

Q3: What are the potential adverse effects to monitor during long-term this compound treatment in rodents?

A3: Long-term treatment with PPARα agonists in rodents has been associated with several observable effects. These include hepatomegaly (enlarged liver) due to peroxisome proliferation, which is a rodent-specific effect and not considered relevant to human therapeutic use.[3][4] Other potential findings from nonclinical studies include changes in the kidney, pancreas, and thyroid after prolonged treatment.[5] It is also advisable to monitor for any signs of muscle toxicity.[3]

Q4: How should this compound be administered in long-term rodent studies?

A4: For long-term studies, oral administration is typically the most relevant route if the intended clinical formulation is oral. Oral gavage is a precise method for delivering a specific dose. It is crucial to use appropriate technique to minimize stress and avoid injury to the animals. For very long-term studies, formulation in the diet or drinking water can be considered, though this may lead to less precise dosing.

Troubleshooting Guide

Issue 1: High variability in plasma lipid levels between animals in the same treatment group.

  • Potential Cause: Inconsistent food intake, particularly in diet-induced hyperlipidemia models.

  • Troubleshooting Action:

    • Ensure ad libitum access to the specialized diet and water.

    • Monitor food consumption regularly for each cage and, if possible, individual animals.

    • Acclimatize animals to the diet before initiating treatment.

    • Ensure consistent dosing times and procedures.

Issue 2: Signs of distress or injury during or after oral gavage.

  • Potential Cause: Improper gavage technique or incorrect needle size.

  • Troubleshooting Action:

    • Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species.

    • Use a gavage needle of the appropriate size and with a ball-tip to prevent esophageal injury.

    • Do not force the needle; if resistance is met, gently withdraw and re-insert.

    • Monitor animals for signs of respiratory distress (e.g., gurgling sounds, fluid from the nose), which could indicate accidental administration into the trachea. If this occurs, cease the procedure immediately and monitor the animal closely.

Issue 3: Unexpected mortality in a long-term study.

  • Potential Cause: Compound toxicity at the administered dose or progression of underlying disease in the animal model.

  • Troubleshooting Action:

    • Conduct a thorough necropsy to determine the cause of death.

    • Review the dosing regimen and consider dose reduction if toxicity is suspected.

    • Ensure that the chosen animal model is appropriate for the study duration and that the expected disease progression is well-understood.

    • Review historical control data for the animal model to assess baseline mortality rates.

Data Presentation

Preclinical Efficacy of Fenofibrate in Rodent Models of Hyperlipidemia
Animal ModelTreatment and DoseDurationKey Efficacy EndpointsOutcome
Sprague-Dawley RatsFenofibrate in diet5 weeksPlasma Total Cholesterol (TC)Significantly decreased plasma TC compared to the control group (81±10 mg/dl vs. 125±4 mg/dl).[6]
Plasma Triglycerides (TG)No significant change in plasma TG levels.[6]
Wistar Albino RatsFenofibrate in diet (13, 60, 200 mg/kg/day)Up to 18 monthsHepatic lipid accumulationInitial accumulation of lipid droplets within 24 hours, followed by a loss of fat from the centrilobular zone.[5]
Pharmacokinetic Parameters of Fenofibric Acid (Active Metabolite of Fenofibrate) in Rats
ParameterValueConditions
Cmax (Maximum Plasma Concentration)549.39 ng/mlSingle oral dose of 9 mg/kg fenofibric acid.[7]
Tmax (Time to Maximum Concentration)6 hoursSingle oral dose of 9 mg/kg fenofibric acid.[7]
Relative Bioavailability ~272.8% (for a novel formulation vs. standard fenofibrate)Single oral dose of 20 mg/kg.[8]
Summary of Preclinical Toxicology Findings for Fenofibrate
SpeciesStudy DurationNOAEL (No Observed Adverse Effect Level)Target Organs of Toxicity (at higher doses)
Rat3 months<10 mg/kg/day (for liver peroxisome proliferation)Liver, skeletal muscle, thymus, pituitary gland, kidneys.[9][10]
10 mg/kg/day (for heart changes)
30 mg/kg/day (for skeletal muscle changes)
Dog3 months<25 mg/kg/dayLiver, ovaries/testes, thymus, stomach, skeletal muscle, heart.[3][9]

Experimental Protocols

Protocol 1: Evaluation of Lipid-Lowering Efficacy in a Diet-Induced Hyperlipidemia Mouse Model
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet and Induction of Hyperlipidemia:

    • Acclimatize mice to standard chow for one week.

    • Randomize mice into two groups: control (standard chow) and high-fat diet (HFD) group (e.g., 42% of calories from fat).[11]

    • Feed the respective diets for 12-15 weeks to induce hyperlipidemia.[11][12]

  • Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

    • Include a positive control group treated with a known lipid-lowering agent like fenofibrate.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Collect blood samples (e.g., via tail vein) at baseline and at specified intervals during the treatment period.

  • Endpoint Analysis:

    • At the end of the study, collect terminal blood samples for analysis of plasma total cholesterol, triglycerides, HDL-C, and LDL-C.

    • Harvest liver and adipose tissue for weight measurement and histological analysis (e.g., H&E and Oil Red O staining) to assess lipid accumulation.[13]

Protocol 2: 90-Day Repeated Dose Oral Toxicity Study in Rats (Adapted from OECD Guideline 408)
  • Animal Model: Young adult Sprague-Dawley rats.

  • Groups and Dosing:

    • Use at least three dose levels of this compound (low, mid, high) and a control group (vehicle only).[14][15]

    • The highest dose should induce some toxicity but not significant mortality.[14]

    • Administer the test substance daily via oral gavage for 90 consecutive days.[16]

    • Each group should consist of at least 10 males and 10 females.[14]

  • Clinical Observations:

    • Conduct daily observations for clinical signs of toxicity, morbidity, and mortality.[16]

    • Record body weight and food consumption weekly.[15]

    • Perform detailed clinical examinations, including ophthalmoscopy, at the beginning and end of the study.

  • Clinical Pathology:

    • Collect blood samples at termination for hematology and clinical biochemistry analysis (including liver and kidney function tests).[15]

    • Conduct urinalysis.[15]

  • Pathology:

    • At the end of the 90-day period, perform a full necropsy on all animals.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination.[14]

  • Data Analysis:

    • Analyze all data for dose-related effects.

    • Determine the No Observed Adverse Effect Level (NOAEL).[14]

Mandatory Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound (PPARα Agonist) PPARa_inactive PPARα K111->PPARa_inactive Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerizes with RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Fatty Acid Metabolism) mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Uptake & Oxidation Proteins->Lipid_Metabolism Leads to

Caption: this compound (PPARα Agonist) Signaling Pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Diet_Induction Induce Hyperlipidemia (High-Fat Diet for 12-15 weeks) Animal_Model->Diet_Induction Randomization Randomize Animals into Treatment Groups Diet_Induction->Randomization Dosing Daily Oral Gavage: - Vehicle Control - this compound - Positive Control (Fenofibrate) Randomization->Dosing Monitoring Weekly Monitoring: - Body Weight - Food Intake Dosing->Monitoring Blood_Sampling Periodic Blood Sampling (e.g., Weeks 0, 4, 8) Dosing->Blood_Sampling Terminal_Collection Terminal Blood & Tissue Collection Monitoring->Terminal_Collection Blood_Sampling->Terminal_Collection Biochemistry Plasma Lipid Profile (TC, TG, HDL, LDL) Terminal_Collection->Biochemistry Histology Liver & Adipose Tissue Histopathology (H&E, Oil Red O) Terminal_Collection->Histology Data_Analysis Statistical Analysis & Interpretation Biochemistry->Data_Analysis Histology->Data_Analysis

Caption: Preclinical Efficacy Study Workflow.

References

Validation & Comparative

K-111 Versus Other PPAR-alpha Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPAR-α) agonist K-111 against other notable alternatives. This document synthesizes available experimental data to illuminate the performance, mechanisms of action, and potential therapeutic applications of these compounds.

Abstract

Peroxisome proliferator-activated receptor alpha (PPAR-α) agonists are a class of drugs that modulate lipid metabolism and are primarily used to treat dyslipidemia. This compound is a potent PPAR-α agonist that has demonstrated significant effects on lipid profiles and insulin sensitivity in preclinical studies. This guide compares this compound with other well-established and emerging PPAR-α agonists, such as fenofibrate and pemafibrate, by presenting available quantitative data, detailing experimental protocols, and visualizing key pathways to aid in research and development decisions.

Introduction to PPAR-alpha Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by an agonist, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Comparative Efficacy and Potency

While direct head-to-head clinical trial data comparing this compound with other PPAR-α agonists is limited, preclinical and some clinical data allow for an indirect comparison of their potential efficacy.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and other selected PPAR-α agonists based on available data. It is important to note that these values are often determined in different experimental systems and should be interpreted with caution.

CompoundTargetEC50Binding Affinity (Kd)Key In Vivo Effects
This compound PPAR-αNot explicitly reported in searchesNot explicitly reported in searchesDecreased body weight, improved insulin sensitivity, reduced triglycerides, and increased HDL-cholesterol in obese prediabetic rhesus monkeys[1].
Fenofibrate PPAR-α>21.84 µM (for active form, fenofibric acid)[2]Micromolar range (10-20 µM)[3]Reduces triglycerides by ~25-50% and increases HDL-C by 5-20% in clinical trials[4].
Pemafibrate PPAR-αNot explicitly reported in searchesNot explicitly reported in searchesSuperior triglyceride-lowering effect compared to fenofibrate in a phase 3 trial (-46.2% vs -39.7%)[5].
WY14643 PPAR-αNot explicitly reported in searchesPotent ligand with higher binding affinity than some endogenous ligands[3]Primarily a research tool; effectively reduces triglycerides in animal models.

Note: The lack of publicly available, standardized EC50 and Kd values for this compound highlights a gap in the comparative pharmacology of this compound.

In Vivo Performance: A Closer Look at this compound

A significant portion of the available data on this compound comes from studies in non-human primates, which are highly translatable to human physiology.

Effects on Metabolic Syndrome in Rhesus Monkeys

In a study involving obese, prediabetic rhesus monkeys, this compound demonstrated a range of beneficial effects on metabolic parameters.[1] Oral administration of this compound led to:

  • Significant reduction in body weight.

  • Improved insulin sensitivity.

  • Marked decrease in plasma triglycerides.

  • Increase in HDL-cholesterol levels.

These effects were achieved without causing adipogenesis, a side effect sometimes associated with other PPAR agonists.[1]

Peroxisomal Activity in Cynomolgus Monkeys

Further studies in cynomolgus monkeys revealed that this compound induces a moderate increase in peroxisome volume density and a significant increase in lipid beta-oxidation enzymes in the liver.[6] This provides a mechanistic basis for its lipid-lowering effects.

Comparative Profile of Other PPAR-alpha Agonists

Fenofibrate

Fenofibrate is a widely prescribed fibrate drug for the treatment of hypertriglyceridemia. While effective, its use can be associated with side effects such as elevated serum creatinine and, in rare cases, myopathy.[7] Clinical trials have shown that fenofibrate can reduce triglyceride levels by approximately 25% to 50% and increase HDL cholesterol by 5% to 20%.[4]

Pemafibrate

Pemafibrate is a novel selective PPARα modulator (SPPARM) designed to have higher potency and selectivity for PPARα with a better safety profile compared to conventional fibrates.[4] A phase 3 clinical trial directly comparing pemafibrate to fenofibrate demonstrated that pemafibrate was superior in reducing triglyceride levels.[5] Furthermore, pemafibrate was associated with a lower incidence of adverse drug reactions and had a more favorable effect on liver and kidney function markers compared to fenofibrate.[5][7]

Signaling Pathways and Experimental Workflows

PPAR-alpha Signaling Pathway

The activation of PPAR-α by an agonist triggers a cascade of molecular events leading to the regulation of target gene expression.

PPAR_alpha_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR-α Agonist (e.g., this compound) Agonist_cyto Agonist Agonist->Agonist_cyto Cellular Uptake PPARa PPAR-α Agonist_cyto->PPARa Binding Heterodimer PPAR-α/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding TargetGenes Target Genes (e.g., LPL, APOA1) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Transcription Protein Proteins mRNA->Protein Translation Metabolic_Effects Metabolic Effects (↓Triglycerides, ↑HDL) Protein->Metabolic_Effects Functional Effects

Caption: PPAR-alpha signaling pathway upon agonist binding.

Experimental Workflow for PPAR-alpha Agonist Screening

The identification and characterization of novel PPAR-α agonists typically follow a multi-step experimental workflow.

Experimental_Workflow cluster_screening Screening & Validation cluster_preclinical Preclinical Evaluation Virtual_Screening Virtual Screening (In Silico) Primary_Screening Primary Screening (e.g., Transactivation Assay) Virtual_Screening->Primary_Screening Dose_Response Dose-Response & EC50 Determination Primary_Screening->Dose_Response Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (vs. PPAR-γ, PPAR-δ) Binding_Assay->Selectivity_Panel In_Vivo_Animal In Vivo Efficacy (Rodent Models) Selectivity_Panel->In_Vivo_Animal Primate_Studies Non-Human Primate Studies In_Vivo_Animal->Primate_Studies Tox_Studies Toxicology & Safety Pharmacology Primate_Studies->Tox_Studies

Caption: Typical workflow for PPAR-alpha agonist discovery.

Experimental Protocols

PPAR-alpha Transactivation Assay (Representative Protocol)

This cell-based assay is a primary method for identifying and characterizing PPAR-α agonists.

Objective: To determine the ability of a test compound to activate PPAR-α and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-1)

  • Expression plasmid for full-length human PPAR-α

  • Reporter plasmid containing a PPRE sequence upstream of a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds and a reference PPAR-α agonist (e.g., WY14643)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) can be included to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (reference agonist).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.

  • Data Analysis: Normalize the luciferase activity to the control reporter activity (if applicable). Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

Logical Comparison of this compound and Alternatives

Logical_Comparison cluster_k111 This compound cluster_fenofibrate Fenofibrate cluster_pemafibrate Pemafibrate (SPPARMα) K111_Node Potent PPAR-α Agonist - Demonstrated efficacy in primates - Reduces body weight - Improves insulin sensitivity - Lacks direct comparative quantitative data Feno_Node Established PPAR-α Agonist - Widely used clinically - Known efficacy and safety profile - Potential for renal and muscle side effects K111_Node->Feno_Node Comparison Point Pema_Node Selective PPAR-α Modulator - High potency and selectivity - Superior triglyceride reduction vs. fenofibrate - Improved safety profile (liver and kidney) K111_Node->Pema_Node Comparison Point Feno_Node->Pema_Node Direct Comparison (Clinical Trials)

Caption: Logical comparison of this compound features.

Conclusion

This compound is a promising PPAR-α agonist with a strong preclinical profile, particularly demonstrated in non-human primate models of metabolic syndrome. Its ability to reduce body weight, improve insulin sensitivity, and favorably modulate lipid profiles makes it an interesting candidate for further investigation. However, a comprehensive understanding of its comparative performance is hampered by the lack of publicly available, direct head-to-head studies providing quantitative metrics like EC50 and binding affinity against newer generation PPAR-α modulators such as pemafibrate.

Pemafibrate, a selective PPARα modulator, has shown superiority over the traditional fibrate, fenofibrate, in terms of both efficacy in triglyceride reduction and a more favorable safety profile. For researchers and drug developers, while this compound shows potential, the robust clinical data and improved safety of pemafibrate position it as a strong current benchmark in the field of PPAR-α agonism. Future research should focus on direct, standardized comparisons of these compounds to delineate their respective therapeutic potentials fully.

References

A Comparative Efficacy Analysis of K-111 and Fenofibrate in Lipid Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream, peroxisome proliferator-activated receptor alpha (PPARα) agonists have long been a cornerstone of treatment. Fenofibrate, a widely prescribed fibric acid derivative, exemplifies this class of drugs. This guide provides a detailed comparison of the discontinued investigational drug K-111 and the established therapeutic agent fenofibrate, with a focus on their efficacy as illuminated by available clinical trial data. For the purpose of a clinically relevant comparison, this guide will focus on pemafibrate (K-877), a highly selective PPARα modulator developed by the same company as this compound and for which direct comparative data with fenofibrate exists. The development of this compound was discontinued, and pemafibrate represents the progression of this line of research.

Mechanism of Action: A Shared Pathway

Both this compound and fenofibrate exert their therapeutic effects by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. This shared mechanism results in a reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

cluster_cell Hepatocyte cluster_effects Metabolic Effects K-111_Fenofibrate This compound / Fenofibrate PPARa PPARα K-111_Fenofibrate->PPARa activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates LPL_Upregulation ↑ Lipoprotein Lipase (LPL) Expression Gene_Expression->LPL_Upregulation ApoA_Upregulation ↑ Apo A-I, A-II Expression Gene_Expression->ApoA_Upregulation Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation ApoCIII_Downregulation ↓ Apo C-III Expression Gene_Expression->ApoCIII_Downregulation

Fig. 1: Simplified signaling pathway of this compound and fenofibrate.

Comparative Efficacy: Insights from Clinical Trials

Direct comparative clinical trials between this compound and fenofibrate are not publicly available due to the discontinuation of this compound's development. However, a phase II clinical trial provides valuable data comparing pemafibrate (K-877) to fenofibrate in patients with dyslipidemia.

Data Presentation

The following tables summarize the quantitative data from a 12-week, randomized, double-blind, placebo-controlled phase II trial involving patients with high triglyceride and low HDL-C levels.

Table 1: Percent Change in Lipid Parameters from Baseline

Treatment GroupTriglyceridesHDL-CVLDL-CRemnant-like Particle (RLP) Cholesterol
Pemafibrate (0.1 mg/day)-42.6%+16.0%-49.3%-55.2%
Pemafibrate (0.2 mg/day)-42.7%+18.7%-50.9%-61.5%
Pemafibrate (0.4 mg/day)-45.0%+21.0%-55.1%-66.7%
Fenofibrate (100 mg/day)-29.7%+14.8%-34.8%-49.0%
Placebo-3.5%+3.4%-2.8%-10.4%

Data adapted from a phase 2 clinical trial of pemafibrate (K-877). VLDL-C: Very-Low-Density Lipoprotein Cholesterol.

Table 2: Percent Change in Apolipoproteins from Baseline

Treatment GroupApolipoprotein B (ApoB)Apolipoprotein C-III (ApoC-III)
Pemafibrate (0.1 mg/day)-11.0%-34.2%
Pemafibrate (0.2 mg/day)-11.6%-38.5%
Pemafibrate (0.4 mg/day)-14.6%-44.4%
Fenofibrate (100 mg/day)-4.4%-18.9%
Placebo+1.2%+2.1%

Data adapted from a phase 2 clinical trial of pemafibrate (K-877).

Experimental Protocols

The data presented above is derived from a multicenter, randomized, double-blind, placebo- and active-controlled phase 2 clinical trial.

Study Design:

  • Population: Patients with high triglyceride levels (≥150 mg/dL and <500 mg/dL) and low HDL-C levels (<40 mg/dL).

  • Intervention: Participants were randomized to receive one of the following treatments for 12 weeks:

    • Pemafibrate (K-877) at doses of 0.1 mg/day, 0.2 mg/day, or 0.4 mg/day.

    • Fenofibrate at a dose of 100 mg/day.

    • Placebo.

  • Primary Efficacy Endpoint: The primary outcome measured was the percent change in fasting serum triglyceride levels from baseline to the end of the 12-week treatment period.

  • Secondary Efficacy Endpoints: Secondary outcomes included the percent changes in other lipid parameters such as HDL-C, VLDL-C, RLP-C, ApoB, and ApoC-III.

  • Lipid Measurement: Fasting blood samples were collected at baseline and at specified intervals throughout the study. Serum lipid and apolipoprotein levels were determined using standard laboratory techniques.

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (High TG, Low HDL-C) Randomization Randomization Patient_Screening->Randomization Treatment_Arms Treatment Arms (12 Weeks) Randomization->Treatment_Arms Pemafibrate_Doses Pemafibrate (0.1, 0.2, 0.4 mg/day) Treatment_Arms->Pemafibrate_Doses Fenofibrate_Dose Fenofibrate (100 mg/day) Treatment_Arms->Fenofibrate_Dose Placebo Placebo Treatment_Arms->Placebo Data_Collection Data Collection (Baseline & Post-treatment) Pemafibrate_Doses->Data_Collection Fenofibrate_Dose->Data_Collection Placebo->Data_Collection Analysis Efficacy & Safety Analysis Data_Collection->Analysis

Fig. 2: Experimental workflow of the comparative clinical trial.

Conclusion

While this compound's development was halted, the comparative data available for the structurally related and more selective PPARα modulator, pemafibrate (K-877), suggests a potent lipid-modifying profile. In the head-to-head comparison, pemafibrate demonstrated a more pronounced reduction in triglycerides, VLDL-C, RLP-C, ApoB, and ApoC-III compared to fenofibrate at the doses tested. Both agents showed an ability to increase HDL-C levels. This guide, by presenting the available quantitative data and experimental context, offers researchers and drug development professionals a concise overview of the comparative efficacy of these PPARα agonists. The findings underscore the potential for developing more selective modulators within this class to optimize therapeutic outcomes in the management of dyslipidemia.

References

K-111: A Comparative Analysis in Preclinical Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist, K-111, with the established therapy, fenofibrate, in preclinical models of metabolic disease. The data presented is collated from key studies to offer an objective overview of this compound's efficacy and potential as a therapeutic agent for metabolic syndrome, including its effects on obesity, insulin resistance, and dyslipidemia.

Executive Summary

This compound, a potent PPARα agonist, has demonstrated significant promise in preclinical studies, particularly in a well-established non-human primate model of metabolic syndrome. The compound has shown efficacy in reducing body weight, improving insulin sensitivity, and favorably modulating lipid profiles. This guide will delve into the quantitative data from these studies, offering a direct comparison with fenofibrate, another PPARα agonist widely used in clinical practice. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of the findings and their implications for future research and drug development.

Mechanism of Action: PPARα Activation

This compound exerts its therapeutic effects by activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. The diagram below illustrates the signaling pathway initiated by PPARα agonists like this compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Fenofibrate PPARa_inactive PPARα Ligand->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR RXR_active->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Metabolic Effects (Lipid & Glucose Homeostasis) Target_Genes->Metabolic_Effects Leads to Experimental_Workflow Animal_Selection Selection of Obese, Prediabetic Rhesus Monkeys Baseline Baseline Measurements (4 weeks) Animal_Selection->Baseline Treatment_K111 This compound Treatment (1, 3, 10 mg/kg/day) (4 weeks each dose) Baseline->Treatment_K111 Treatment_Feno Fenofibrate Treatment (30 mg/kg, b.i.d.) (8 weeks) Baseline->Treatment_Feno Data_Collection Data Collection: - Body Weight - Blood Samples (Fasting) - Euglycemic Clamp Treatment_K111->Data_Collection Treatment_Feno->Data_Collection Biochemical_Analysis Biochemical Analysis: - Insulin, Glucose - Lipid Panel Data_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis

Cross-Species Comparison of K-111 Effects: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on a compound designated "K-111" has yielded no specific information regarding its biological effects, mechanism of action, or any cross-species comparisons.

Extensive searches for "this compound" in scientific literature and drug development databases did not provide any relevant results for a compound with this identifier. This suggests that "this compound" may be an internal development code not yet disclosed in public forums, a compound that has been discontinued in early-stage research, or a hypothetical substance.

Due to the absence of any available data, it is not possible to provide a comparison guide on the cross-species effects of this compound, including quantitative data tables, detailed experimental protocols, or diagrams of its signaling pathways.

We recommend that researchers interested in this compound consult internal documentation or contact the originating institution for specific data. Should information on "this compound" or a related compound with a different designation become publicly available, a comparative analysis could be conducted.

K-111 vs. Thiazolidinediones: A Comparative Analysis of Insulin-Sensitizing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insulin-sensitizing effects of K-111, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, and thiazolidinediones (TZDs), which are PPAR gamma (PPARγ) agonists. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct signaling pathways of these two classes of compounds.

Executive Summary

This compound and thiazolidinediones both enhance insulin sensitivity, a critical factor in the management of type 2 diabetes. However, they achieve this through the activation of different PPAR isoforms, leading to distinct downstream effects on lipid metabolism, adipogenesis, and body weight. While thiazolidinediones are established insulin sensitizers, their clinical use is associated with side effects such as weight gain and fluid retention. This compound has been investigated as an alternative approach to insulin sensitization, potentially devoid of these adverse effects.

Mechanism of Action: A Tale of Two Receptors

Thiazolidinediones, such as pioglitazone and rosiglitazone, exert their effects by binding to and activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1][2][3] This activation leads to the transcription of genes involved in glucose and lipid metabolism, promoting adipocyte differentiation and fatty acid uptake and storage in peripheral fat.[3][4] By reducing circulating free fatty acids, which can interfere with insulin signaling in muscle and liver, TZDs indirectly improve insulin sensitivity in these tissues.[3]

In contrast, this compound is an agonist of PPARα.[5] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation stimulates the transcription of genes involved in fatty acid uptake and oxidation, thereby reducing circulating lipid levels. This reduction in lipid availability is thought to alleviate lipotoxicity and improve insulin signaling.

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cluster_K111 This compound (PPARα Agonist) cluster_TZD Thiazolidinediones (PPARγ Agonist) K111 This compound PPARa PPARα K111->PPARa binds RXR_a RXR PPARa->RXR_a heterodimerizes with PPRE_a PPRE RXR_a->PPRE_a binds to Gene_a Target Genes (Fatty Acid Oxidation) PPRE_a->Gene_a activates transcription of FAO ↑ Fatty Acid Oxidation Gene_a->FAO Lipids ↓ Circulating Lipids FAO->Lipids Insulin_Sensitivity_a ↑ Insulin Sensitivity Lipids->Insulin_Sensitivity_a TZD Thiazolidinediones PPARg PPARγ TZD->PPARg binds RXR_g RXR PPARg->RXR_g heterodimerizes with PPRE_g PPRE RXR_g->PPRE_g binds to Gene_g Target Genes (Adipogenesis, Lipid Storage) PPRE_g->Gene_g activates transcription of Adipogenesis ↑ Adipogenesis & Lipid Storage Gene_g->Adipogenesis FFA ↓ Circulating Free Fatty Acids Adipogenesis->FFA Insulin_Sensitivity_g ↑ Insulin Sensitivity FFA->Insulin_Sensitivity_g

Caption: Signaling pathways of this compound and Thiazolidinediones.

Comparative Efficacy: Preclinical Data

Direct head-to-head clinical trial data comparing this compound and thiazolidinediones is not publicly available. However, preclinical studies in animal models provide valuable insights into their differential effects.

A study in obese, prediabetic rhesus monkeys demonstrated that this compound treatment led to significant improvements in insulin sensitivity, as measured by the euglycemic-hyperinsulinemic clamp technique.[2] Notably, this was accompanied by a decrease in body weight and was not associated with adipogenesis.[2]

In contrast, studies on thiazolidinediones consistently show an increase in body weight, which is attributed to an increase in subcutaneous adipose tissue mass.[1][6][7] This effect is a direct consequence of their PPARγ-mediated mechanism of action, which promotes the differentiation of preadipocytes into mature, lipid-storing adipocytes.[3][6]

ParameterThis compound (in Rhesus Monkeys)[2]Thiazolidinediones (General Findings)
Primary Target PPARαPPARγ[1][2][3]
Insulin Sensitivity Significantly IncreasedSignificantly Increased[1][8][9][10]
Body Weight Significantly DecreasedIncreased[1][6][7]
Adipogenesis Not ObservedStimulated[1][3][6]
Plasma Triglycerides Significantly DecreasedDecreased[8][10]
HDL Cholesterol IncreasedIncreased[10]

Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo. The following provides a general outline of the protocol used in non-human primate and rodent studies.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia). A higher glucose infusion rate indicates greater insulin sensitivity.

Procedure:

  • Catheterization: Two intravenous catheters are inserted, one for infusion and one for blood sampling. In animal studies, this is typically performed under anesthesia several days prior to the experiment to allow for recovery.

  • Fasting: Animals are fasted overnight to ensure stable baseline glucose and insulin levels.

  • Basal Period: A baseline blood sample is taken to determine fasting glucose and insulin concentrations.

  • Insulin Infusion: A continuous infusion of insulin is initiated to raise plasma insulin to a high physiological or supraphysiological level.

  • Glucose Infusion: Simultaneously, a variable infusion of glucose is started.

  • Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

  • Glucose Infusion Rate (GIR) Adjustment: The GIR is adjusted to clamp the blood glucose concentration at the basal level.

  • Steady State: Once a steady state is achieved (constant blood glucose with a stable GIR) for at least 30 minutes, the GIR is recorded. This rate is considered a measure of whole-body insulin sensitivity.

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cluster_workflow Euglycemic-Hyperinsulinemic Clamp Workflow Start Start Catheterization Catheter Placement (Infusion & Sampling) Start->Catheterization Fasting Overnight Fasting Catheterization->Fasting Basal_Sample Collect Basal Blood Sample Fasting->Basal_Sample Infusion Start Continuous Insulin Infusion Basal_Sample->Infusion Glucose_Infusion Start Variable Glucose Infusion Infusion->Glucose_Infusion Monitor_BG Monitor Blood Glucose (every 5-10 min) Glucose_Infusion->Monitor_BG Adjust_GIR Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor_BG->Adjust_GIR Steady_State Achieve Steady State? (Stable BG & GIR) Adjust_GIR->Steady_State Steady_State->Monitor_BG No Record_GIR Record GIR as Measure of Insulin Sensitivity Steady_State->Record_GIR Yes End End Record_GIR->End

Caption: Euglycemic-Hyperinsulinemic Clamp Workflow.

Clinical Development Status

Thiazolidinediones like pioglitazone and rosiglitazone are approved for the treatment of type 2 diabetes. This compound was undergoing Phase II clinical trials for type 2 diabetes.[5] However, the results of these trials and the current development status of this compound are not publicly available.

Conclusion

This compound and thiazolidinediones represent two distinct pharmacological approaches to enhancing insulin sensitivity. Thiazolidinediones, as PPARγ agonists, primarily act on adipose tissue, promoting adipogenesis and lipid storage, which is associated with weight gain. This compound, a PPARα agonist, is proposed to improve insulin sensitivity by increasing fatty acid oxidation in tissues like the liver and muscle, and preclinical data suggest it may do so without causing weight gain, and may even promote weight loss.

For drug development professionals, the differential mechanisms and side-effect profiles of PPARα and PPARγ agonists highlight the potential for developing more targeted therapies for insulin resistance. Further research, particularly head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and safety of these two classes of compounds in a clinical setting.

References

A Head-to-Head Examination of Leading Dyslipidemia Therapies: Fenofibrate, Atorvastatin, and Evolocumab

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of prominent treatments for abnormal blood lipid levels—fenofibrate, atorvastatin, and evolocumab—reveals distinct mechanisms of action and varied efficacy across different lipid parameters and patient populations. This guide provides a detailed comparison of these therapies, supported by data from landmark clinical trials, to inform researchers, scientists, and drug development professionals.

Initial investigations into the dyslipidemia drug K-111, a peroxisome proliferator-activated receptor-alpha (PPARα) agonist developed by Kowa Co., Ltd., indicated that its clinical development was discontinued. Despite mentions of a Phase IIa clinical trial comparing this compound to fenofibrate, specific data from this study are not publicly available, precluding a direct head-to-head comparison. Consequently, this guide will focus on a comprehensive analysis of three widely-used and well-documented dyslipidemia drugs: the fibrate fenofibrate, the statin atorvastatin, and the PCSK9 inhibitor evolocumab.

Mechanisms of Action: A Three-Pronged Approach to Lipid Management

The therapeutic strategies of fenofibrate, atorvastatin, and evolocumab target different aspects of lipid metabolism.

Fenofibrate , a fibric acid derivative, primarily activates the peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a key role in lipid metabolism, and its activation by fenofibrate leads to several downstream effects. It enhances the breakdown of fatty acids, increases the synthesis of high-density lipoprotein (HDL) cholesterol, and reduces the production of triglycerides. Additionally, fenofibrate can modify the size and composition of low-density lipoprotein (LDL) particles, making them less likely to contribute to the formation of arterial plaques.

Atorvastatin , a member of the statin class of drugs, functions by competitively inhibiting HMG-CoA reductase. This enzyme is a critical component in the synthesis of cholesterol within the liver. By blocking this pathway, atorvastatin reduces the liver's cholesterol production, which in turn leads to an increase in the number of LDL receptors on the surface of liver cells. This upregulation of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.

Evolocumab represents a newer class of drugs known as PCSK9 inhibitors. It is a human monoclonal antibody that targets and inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that binds to LDL receptors on the liver, marking them for degradation. By blocking the action of PCSK9, evolocumab prevents the breakdown of LDL receptors, allowing more of them to remain on the liver's surface to remove LDL cholesterol from the blood.

cluster_Fenofibrate Fenofibrate cluster_Atorvastatin Atorvastatin cluster_Evolocumab Evolocumab Fenofibrate Fenofibrate PPARa PPARα Activation Fenofibrate->PPARa Lipolysis Increased Lipolysis PPARa->Lipolysis HDL_increase HDL Increase PPARa->HDL_increase TG_reduction Triglyceride Reduction Lipolysis->TG_reduction Atorvastatin Atorvastatin HMG_CoA HMG-CoA Reductase Inhibition Atorvastatin->HMG_CoA Cholesterol_synthesis Decreased Cholesterol Synthesis HMG_CoA->Cholesterol_synthesis LDLR_upregulation Upregulation of LDL Receptors Cholesterol_synthesis->LDLR_upregulation LDL_clearance Increased LDL Clearance LDLR_upregulation->LDL_clearance Evolocumab Evolocumab PCSK9 PCSK9 Inhibition Evolocumab->PCSK9 LDLR_degradation Decreased LDL Receptor Degradation PCSK9->LDLR_degradation LDLR_recycling Increased LDL Receptor Recycling LDLR_degradation->LDLR_recycling LDL_clearance_evo Increased LDL Clearance LDLR_recycling->LDL_clearance_evo cluster_workflow Generalized Clinical Trial Workflow start Patient Screening and Enrollment randomization Randomization start->randomization treatment Treatment Arm (Active Drug) randomization->treatment placebo Control Arm (Placebo or Standard of Care) randomization->placebo follow_up Follow-up Period treatment->follow_up placebo->follow_up data_collection Data Collection (Lipid Levels, Adverse Events, Clinical Endpoints) follow_up->data_collection analysis Statistical Analysis data_collection->analysis results Results and Publication analysis->results

Validating the Specificity of K-111 for PPAR-alpha: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist K-111 with other relevant PPAR agonists. The following sections present quantitative data on compound specificity, detailed experimental protocols for validation assays, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Specificity of PPAR Agonists

The specificity of a compound for its target receptor is a critical factor in drug development, as off-target effects can lead to undesirable side effects. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other reference compounds for the three main PPAR subtypes: alpha (α), gamma (γ), and delta (δ). A lower EC50 value indicates higher potency. The selectivity for PPAR-alpha is determined by comparing its EC50 value to those for PPAR-gamma and PPAR-delta.

CompoundPPAR-α EC50PPAR-γ EC50PPAR-δ EC50Primary Target
This compound ~0.3 µMNo activityData not availablePPAR-α
Fenofibric Acid9.47 µM[1]61.0 µM[1]No activity[1]PPAR-α
WY-146430.63 µM[2]32 µM[2]>100 µM[2]PPAR-α
RosiglitazoneNo activity60 nMNo activityPPAR-γ
GW501516>1000-fold selectivity vs δ>1000-fold selectivity vs δ1.1 nMPPAR-δ

Experimental Protocols

The determination of compound specificity and potency relies on robust and reproducible experimental methods. The following are detailed protocols for key assays used in the characterization of PPAR agonists.

Luciferase Reporter Gene Assay

This cell-based assay is a common method to determine the functional potency and selectivity of a compound for a specific nuclear receptor.

Objective: To measure the ability of a test compound to activate a specific PPAR subtype and induce the expression of a reporter gene (luciferase).

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7, or HepG2)

  • Expression plasmid for the full-length PPAR subtype (α, γ, or δ)

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, fenofibrate) and vehicle control (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Following incubation, replace the medium with fresh medium containing various concentrations of the test compounds or the vehicle control.

  • Further Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Competitive Binding Assay

This in vitro assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of a PPAR subtype.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific PPAR subtype.

Materials:

  • Purified recombinant PPAR-LBD (α, γ, or δ)

  • Radiolabeled or fluorescently labeled known PPAR ligand (e.g., [3H]-BRL 49653 for PPAR-γ)

  • Scintillation fluid and counter (for radiolabeled ligands) or fluorescence plate reader

  • Assay buffer

  • Test compounds

  • Filter plates or other separation method

Procedure:

  • Reaction Setup: In a multi-well plate, combine the purified PPAR-LBD, the labeled ligand at a fixed concentration, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature or 4°C for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand. This can be achieved by methods such as filtration through a filter plate that retains the protein-ligand complex, followed by washing.

  • Detection: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done by adding scintillation fluid and measuring radioactivity. For fluorescently labeled ligands, fluorescence is measured using a plate reader.

  • Data Analysis: Plot the amount of bound labeled ligand against the concentration of the test compound. The data is then fitted to a competition binding curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can be calculated from the IC50 value.

Visualizations

Signaling Pathway of PPAR-alpha Activation

The following diagram illustrates the general mechanism of action for a PPAR-alpha agonist like this compound.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111_ext This compound K111_cyt This compound K111_ext->K111_cyt Cellular Uptake K111_nuc This compound K111_cyt->K111_nuc PPARa_cyt PPAR-α HeatShockProteins Heat Shock Proteins PPARa_cyt->HeatShockProteins PPARa_nuc PPAR-α PPARa_cyt->PPARa_nuc Translocation RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Translocation K111_nuc->PPARa_nuc Ligand Binding Heterodimer PPAR-α/RXR Heterodimer PPARa_nuc->Heterodimer RXR_nuc->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA

Caption: PPAR-alpha signaling pathway activated by an agonist like this compound.

Experimental Workflow for Validating Compound Specificity

The following diagram outlines the logical flow of experiments to validate the specificity of a compound for PPAR-alpha.

experimental_workflow Start Start: Compound of Interest (e.g., this compound) PrimaryScreen Primary Screen: Luciferase Reporter Assay (PPAR-α) Start->PrimaryScreen SecondaryScreen Secondary Screen: Luciferase Reporter Assays (PPAR-γ and PPAR-δ) PrimaryScreen->SecondaryScreen If active BindingAssay Confirmatory Assay: Competitive Binding Assay (PPAR-α, γ, δ) SecondaryScreen->BindingAssay Determine cross-reactivity DataAnalysis Data Analysis: Determine EC50/IC50 Values and Selectivity Ratios BindingAssay->DataAnalysis Conclusion Conclusion: Validate Specificity for PPAR-α DataAnalysis->Conclusion

Caption: Workflow for validating the specificity of a PPAR-alpha agonist.

References

Comparative Analysis of K-111's Impact on Gene Expression in Liver Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two PPARα Agonists: K-111 and Fenofibrate

For researchers and professionals in drug development, understanding the precise molecular impact of therapeutic compounds is paramount. This guide provides a comparative analysis of the effects of this compound, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, on gene expression, with Fenofibrate, a widely used lipid-lowering drug of the same class, serving as a key comparator. This objective comparison is supported by experimental data to inform research and development decisions.

Executive Summary

Both this compound and Fenofibrate are agonists of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1] Activation of PPARα leads to changes in the expression of a multitude of genes involved in fatty acid transport, oxidation, and other metabolic pathways.[2][3][4] While Fenofibrate's effects on gene expression are well-documented through numerous transcriptomic studies, comprehensive data for this compound is more limited. However, based on its classification as a potent PPARα activator, its impact on gene expression is expected to be largely similar to that of Fenofibrate, primarily targeting genes involved in lipid catabolism.[5]

This guide synthesizes available data to provide a comparative overview, a detailed experimental protocol for conducting head-to-head studies, and visualizations of the key signaling pathway and experimental workflow.

Data Presentation: this compound vs. Fenofibrate on Gene Expression

Due to the limited availability of public, head-to-head comparative transcriptomic data for this compound and Fenofibrate, this table summarizes the known effects of Fenofibrate on key PPARα target genes involved in lipid metabolism, based on microarray and RNA-seq data from studies on human and mouse hepatocytes.[6][7][8] Given that this compound is also a potent PPARα agonist, it is anticipated to have a similar regulatory effect on these genes.[5]

Gene Function Expected Effect of this compound Observed Effect of Fenofibrate References
Upregulated Genes
CPT1ACarnitine palmitoyltransferase 1A, rate-limiting enzyme for mitochondrial fatty acid oxidation[2][4]
ACOX1Acyl-CoA oxidase 1, first enzyme of the peroxisomal fatty acid beta-oxidation pathway[2][4]
PDK4Pyruvate dehydrogenase kinase 4, inhibits glucose oxidation, promotes fatty acid oxidation[2]
FABP1Fatty acid binding protein 1, intracellular fatty acid transport[3]
CYP4A11Cytochrome P450 4A11, involved in fatty acid omega-hydroxylation
Downregulated Genes
SCDStearoyl-CoA desaturase, key enzyme in lipogenesis
FASNFatty acid synthase, key enzyme in fatty acid synthesis
APOC3Apolipoprotein C-III, inhibitor of lipoprotein lipase
SREBF1Sterol regulatory element-binding protein 1, master regulator of lipogenesis

Experimental Protocols

To facilitate direct comparative studies, a detailed methodology for treating a human hepatocyte cell line (HepG2) with this compound and Fenofibrate followed by gene expression analysis is provided below.

Cell Culture and Treatment
  • Cell Line: Human hepatoma cell line, HepG2 (ATCC® HB-8065™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[9] The medium should be changed every 2-3 days.[9]

  • Plating: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and Fenofibrate in dimethyl sulfoxide (DMSO). Further dilute in culture medium to final desired concentrations (e.g., 1, 10, 50 µM). A vehicle control (DMSO) must be included.

  • Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the respective compounds or vehicle control. Incubate for 24 hours.

RNA Extraction and Quantification
  • RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • Extraction: Isolate total RNA using a column-based RNA extraction kit according to the manufacturer's protocol.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.

Gene Expression Analysis (qPCR)
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design and validate primers for target genes (e.g., CPT1A, ACOX1, SCD, FASN) and a reference gene (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green master mix, cDNA template, and primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: Prepare RNA-seq libraries from the extracted total RNA using a commercial kit.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Perform quality control of the raw sequencing reads, align them to the human reference genome, and quantify gene expression levels. Identify differentially expressed genes between the treatment groups and the vehicle control using appropriate statistical methods.

Mandatory Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus K111 This compound PPARa_inactive PPARα K111->PPARa_inactive Activation Fenofibrate Fenofibrate Fenofibrate->PPARa_inactive Activation PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerization with RXR TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein MetabolicEffect Increased Lipid Metabolism Protein->MetabolicEffect

Caption: PPARα signaling pathway activated by this compound and Fenofibrate.

Experimental Workflow for Comparative Gene Expression Analysis

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cluster_output Output start Seed HepG2 Cells treatment Treat with this compound, Fenofibrate, or Vehicle start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis qpcr qPCR for Target Genes cdna_synthesis->qpcr rnaseq RNA-Sequencing cdna_synthesis->rnaseq qpcr_analysis Relative Quantification (ΔΔCt Method) qpcr->qpcr_analysis rnaseq_analysis Differential Gene Expression Analysis rnaseq->rnaseq_analysis comparison Comparative Analysis of Gene Expression Changes qpcr_analysis->comparison rnaseq_analysis->comparison

Caption: Workflow for comparing this compound and Fenofibrate's effect on gene expression.

References

Phase II Clinical Trial Data for K-111 Versus Placebo Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of publicly available clinical trial registries and scientific literature, no data from Phase II clinical trials directly comparing the efficacy and safety of the peroxisome proliferator-activated receptor alpha (PPARα) agonist K-111 against a placebo for the treatment of hyperlipidemia has been identified.

This compound, a drug candidate developed by Kowa Co., Ltd., was investigated for its potential to manage hyperlipidemia and type 2 diabetes mellitus. However, its development was discontinued at the Phase II stage.

The only publicly documented Phase II study for this compound is a multicenter, randomized, double-blind, double-dummy trial designed to evaluate its efficacy and safety in comparison to Fenofibrate in patients with hyperlipidemia (EudraCT number: 2004-002090-23-CZ). Information regarding the outcomes of this trial, including any potential placebo-controlled arms or sub-studies, is not available in the public domain.

The absence of published data prevents a comprehensive comparison of this compound to a placebo, as requested. Therefore, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as specified in the prompt cannot be fulfilled at this time.

This compound: A PPARα Agonist

This compound was designed to act as a PPARα agonist. The proposed mechanism of action for PPARα agonists in the context of hyperlipidemia is outlined below.

Proposed Signaling Pathway for PPARα Agonists

PPARa Signaling Pathway cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Activates Fatty Acids Fatty Acids Fatty Acids->PPARa Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipolysis ↑ Fatty Acid Oxidation Gene_Expression->Lipolysis ApoA_Expression ↑ ApoA-I, ApoA-II (HDL Synthesis) Gene_Expression->ApoA_Expression ApoC_Expression ↓ ApoC-III (Lipolysis Inhibition) Gene_Expression->ApoC_Expression Triglyceride_Decrease ↓ Triglycerides Lipolysis->Triglyceride_Decrease HDL_Increase ↑ HDL Cholesterol ApoA_Expression->HDL_Increase Triglyceride_Clearance ↑ Triglyceride Clearance ApoC_Expression->Triglyceride_Clearance Triglyceride_Clearance->Triglyceride_Decrease

Caption: Proposed mechanism of this compound as a PPARα agonist.

This diagram illustrates the generally accepted signaling pathway for PPARα agonists. These agents, including potentially this compound, are believed to enter liver cells and bind to the PPARα nuclear receptor. This activation leads to the transcription of genes involved in lipid metabolism, ultimately aiming to reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol.

Without specific data from the this compound Phase II trials, any further analysis or comparison remains speculative. Researchers and drug development professionals are advised to consult official publications from Kowa Co., Ltd. or relevant regulatory agencies for any future disclosures of this clinical trial data.

Benchmarking K-111's safety profile against existing therapies

Author: BenchChem Technical Support Team. Date: December 2025

To fulfill your request, please provide the following details:

  • Therapeutic Indication of K-111: What disease or condition is this compound intended to treat?

  • Drug Class of this compound: What is the mechanism of action of this compound?

  • Existing Therapies for Comparison: What are the current standard-of-care treatments against which this compound's safety should be benchmarked?

Once this information is provided, I can proceed to gather the relevant safety data, construct the comparison tables, and generate the requested diagrams.

In the interim, below is a generalized template that can be adapted once the specific details of this compound and its comparators are known.

This guide provides a comparative analysis of the safety profile of the investigational compound this compound against existing therapies for [Indication]. The data presented is based on [mention sources, e.g., preclinical studies, Phase I/II clinical trials].

Table 1: Comparative Adverse Event Profile

This table summarizes the incidence of key adverse events (AEs) observed in preclinical models or clinical trials for this compound and its comparators.

Adverse EventThis compound (Dose/Regimen)Comparator A (Dose/Regimen)Comparator B (Dose/Regimen)
Gastrointestinal
Nausea% Incidence% Incidence% Incidence
Diarrhea% Incidence% Incidence% Incidence
Cardiovascular
Hypertension% Incidence% Incidence% Incidence
QTc Prolongation% Incidence% Incidence% Incidence
Hepatic
ALT/AST Elevation (>3x ULN)% Incidence% Incidence% Incidence
Dermatological
Rash% Incidence% Incidence% Incidence

Data to be populated based on available study results.

Experimental Protocols

1. In Vitro Cytotoxicity Assay

  • Cell Lines: [Specify cell lines used, e.g., HepG2 for hepatotoxicity]

  • Methodology: Cells were seeded in 96-well plates and incubated for 24 hours. Compounds (this compound, Comparators A and B) were added at varying concentrations. Cell viability was assessed after 48 hours using a resazurin-based assay. Absorbance was measured at 570 nm and 600 nm.

  • Data Analysis: IC50 values were calculated using a non-linear regression model.

2. hERG Channel Patch Clamp Assay

  • System: Automated patch-clamp system on HEK293 cells stably expressing the hERG channel.

  • Methodology: Cells were exposed to increasing concentrations of this compound and comparator drugs. The effect on the hERG tail current was measured.

  • Data Analysis: The concentration-response curve was plotted to determine the IC50 value for hERG channel inhibition.

Signaling Pathway and Workflow Diagrams

Below are example diagrams that can be customized once the specific pathways and workflows related to this compound are identified.

cluster_workflow Experimental Workflow: Safety Screening A Compound Synthesis (this compound) B In Vitro Cytotoxicity (e.g., HepG2 cells) A->B C hERG Channel Assay A->C D In Vivo MTD Studies (Rodent Model) B->D C->D E GLP Toxicology D->E

Caption: High-level workflow for preclinical safety assessment of this compound.

cluster_pathway Hypothetical Off-Target Signaling Pathway K111 This compound Target Primary Target K111->Target Therapeutic Effect OffTarget Off-Target Kinase K111->OffTarget Adverse Effect Pathway Downstream Downstream Effector OffTarget->Downstream AdverseEffect Adverse Effect Downstream->AdverseEffect

Caption: Potential off-target signaling leading to an adverse effect.

Safety Operating Guide

Proper Disposal Procedures for K-111

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "K-111" is not a standardized chemical identifier and can refer to a variety of commercial products. For the purpose of this guide, and considering the intended audience of researchers and scientists, this document will address the proper disposal procedures for Potassium Iodide (KI) , a common laboratory chemical that "this compound" could plausibly represent as an internal laboratory code. It is imperative to confirm the chemical identity of your specific "this compound" by consulting its Safety Data Sheet (SDS) before following these procedures.

This guide provides essential safety and logistical information for the proper handling and disposal of Potassium Iodide in a laboratory setting, in line with our commitment to being a preferred source for laboratory safety and chemical handling information.

Quantitative Data for Potassium Iodide

For easy reference, the key quantitative data for Potassium Iodide are summarized in the table below.

PropertyValue
Chemical FormulaKI
Molecular Weight166.00 g/mol [1]
Melting Point681 °C (1,258 °F)[2]
Boiling Point1,330 °C (2,430 °F)[2]
Density3.13 g/cm³[2]
Solubility in Water1400 mg/mL at 20 °C (68 °F)[2]

Experimental Protocol: Preparation of a 0.1 M Potassium Iodide Solution

This protocol details the preparation of a 0.1 Molar aqueous solution of Potassium Iodide, a common reagent in many laboratory procedures.

Materials:

  • Potassium Iodide (KI), solid

  • Distilled or deionized water

  • 1000 mL volumetric flask

  • Weighing boat

  • Spatula

  • Funnel

  • Beaker

  • Wash bottle with distilled water

Procedure:

  • Calculate the required mass of KI: To prepare 1 liter of a 0.1 M solution, 16.6 grams of KI are needed (0.1 mol/L * 1 L * 166.0 g/mol ).[3]

  • Weigh the KI: Place a weighing boat on an analytical balance and tare it. Carefully weigh out 16.6 g of solid KI using a spatula.

  • Dissolve the KI: Transfer the weighed KI to a beaker and add approximately 700-800 mL of distilled water. Stir with a magnetic stirrer or glass rod until the solid is completely dissolved. Potassium Iodide is highly soluble in water.[2]

  • Transfer to volumetric flask: Carefully pour the dissolved KI solution into a 1000 mL volumetric flask using a funnel.

  • Rinse and dilute to volume: Rinse the beaker, stirring rod, and funnel with small amounts of distilled water, adding the rinsings to the volumetric flask to ensure all the KI is transferred.

  • Bring to final volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

  • Label and Store: Label the bottle with the chemical name (0.1 M Potassium Iodide), concentration, date of preparation, and your initials. Store in a cool, dry, and dark place as KI solutions are sensitive to light and air.[1][4] Stored solutions that have turned yellow due to the formation of iodine can be rendered colorless by adding a few drops of sodium thiosulfate solution.[3]

This compound (Potassium Iodide) Disposal Procedures

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. Do not dispose of Potassium Iodide or its solutions down the drain.[1][5]

Step-by-Step Disposal Guidance:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[1][6]

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid Potassium Iodide in a clearly labeled, sealed waste container.

    • Aqueous Solutions: Collect aqueous solutions of Potassium Iodide in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Materials: Any items heavily contaminated with Potassium Iodide (e.g., weighing boats, gloves, filter paper) should also be placed in the solid chemical waste container.[7]

  • Labeling: Label the waste container clearly with "Hazardous Waste," "Potassium Iodide," and the primary hazards (e.g., "Acute Toxicity," "Skin/Eye Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as acids and strong reducing agents.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][6] The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

Emergency Spill Procedures:

  • Minor Spills: For small spills of solid KI, sweep up the material, taking care not to create dust, and place it in a sealed container for disposal.[4] Wipe the spill area with a damp cloth and then wash the area with soap and water.[8]

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS for assistance.[8] Ensure the area is well-ventilated.[4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for preparing a Potassium Iodide solution and the decision-making process for its proper disposal.

experimental_workflow cluster_prep Solution Preparation start Start calculate Calculate Mass of KI start->calculate weigh Weigh Solid KI calculate->weigh dissolve Dissolve KI in Water weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Volume transfer->dilute homogenize Homogenize Solution dilute->homogenize label_store Label and Store homogenize->label_store end_prep End label_store->end_prep

Caption: Experimental workflow for preparing a Potassium Iodide solution.

disposal_workflow start This compound (KI) Waste Generated ppe_check Wear Appropriate PPE start->ppe_check decision Is waste solid, liquid, or contaminated material? solid_waste Collect in Labeled Solid Waste Container decision->solid_waste Solid / Contaminated liquid_waste Collect in Labeled Liquid Waste Container decision->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ppe_check->decision ehs_contact Contact EHS for Pickup and Professional Disposal storage->ehs_contact end_disposal Disposal Complete ehs_contact->end_disposal

Caption: Decision workflow for the proper disposal of this compound (Potassium Iodide) waste.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
K-111
Reactant of Route 2
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